IIIM-290
Description
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Properties
Molecular Formula |
C23H21Cl2NO5 |
|---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
2-[(E)-2-(2,6-dichlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one |
InChI |
InChI=1S/C23H21Cl2NO5/c1-26-8-7-14(20(30)11-26)21-18(28)10-19(29)22-17(27)9-12(31-23(21)22)5-6-13-15(24)3-2-4-16(13)25/h2-6,9-10,14,20,28-30H,7-8,11H2,1H3/b6-5+/t14-,20+/m0/s1 |
InChI Key |
NFTJDXGFOUFNKG-UGBNQVSOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
IIIM-290: A Technical Guide to its Mechanism of Action as a Potent Cyclin-Dependent Kinase 9 Inhibitor
For Research, Scientific, and Drug Development Professionals
Abstract
IIIM-290 is a promising, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (Cdk9) currently in clinical development for the treatment of pancreatic cancer. A semi-synthetic derivative of the natural product Rohitukine, this compound exhibits potent and selective inhibition of Cdk9, leading to the induction of caspase-dependent apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its primary molecular target, the downstream signaling consequences of target engagement, and a summary of its preclinical efficacy. This document includes a compilation of key quantitative data, generalized protocols for the experimental assays used in its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Potent and Selective Cdk9 Inhibition
This compound is a potent inhibitor of the Cdk9/Cyclin T1 complex, a key component of the positive transcription elongation factor b (P-TEFb).[1][2] The primary molecular target of this compound is the ATP-binding pocket of Cdk9. By competitively inhibiting Cdk9, this compound prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the Serine 2 position.[3] This phosphorylation event is critical for the transition from abortive to productive transcriptional elongation.[3] Consequently, inhibition of Cdk9 by this compound leads to a global reduction in mRNA transcription, with a particularly profound impact on genes with short half-lives that are crucial for cancer cell survival and proliferation.[3][4]
Signaling Pathways Modulated by this compound
The anti-cancer activity of this compound stems from its ability to disrupt key signaling pathways that promote cell survival and proliferation. The primary consequence of Cdk9 inhibition is the transcriptional suppression of critical oncogenes and anti-apoptotic proteins.
Downregulation of Mcl-1 and c-Myc
Among the most sensitive targets of Cdk9 inhibition are the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1) and the proto-oncogene c-Myc.[3][5][6] Both Mcl-1 and c-Myc are characterized by their short mRNA and protein half-lives, making their expression levels highly dependent on continuous transcription. By halting transcriptional elongation, this compound effectively depletes the cellular pools of Mcl-1 and c-Myc.[3][5] The downregulation of Mcl-1, a key member of the Bcl-2 family of anti-apoptotic proteins, is a critical event that lowers the threshold for apoptosis induction.[4] Simultaneously, the suppression of c-Myc, a master regulator of cell growth and proliferation, contributes to the cytostatic and cytotoxic effects of this compound.[5][7]
Induction of Caspase-Dependent Apoptosis
The depletion of anti-apoptotic proteins, particularly Mcl-1, by this compound sensitizes cancer cells to programmed cell death. The mechanism of cell death induced by this compound has been characterized as caspase-dependent apoptosis.[1][2] This is a highly regulated process involving a cascade of cysteine proteases called caspases. The inhibition of Cdk9 by this compound leads to the activation of this cascade, culminating in the cleavage of key cellular substrates and the orderly dismantling of the cell. While the precise upstream activators of the caspase cascade following Cdk9 inhibition are not fully elucidated for this compound, it is known to involve the mitochondrial (intrinsic) pathway of apoptosis.
Quantitative Data Summary
The preclinical evaluation of this compound has generated key quantitative data that underscore its potency and favorable pharmacological properties.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | Cdk9/T1 | 1.9 nM | [1][2] |
| IC50 | Cdk2/A | 16 nM | [1] |
| GI50 | Molt-4 (Leukemia) | < 1.0 µM | [1][2] |
| GI50 | MIAPaCa-2 (Pancreatic) | < 1.0 µM | [1][2] |
Table 2: In Vivo Pharmacokinetic and Efficacy Parameters of this compound
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Mouse | 71% | [1][2] |
| Efficacious Dose | Mouse (Xenograft) | 50 mg/kg, p.o. | [1][2] |
Experimental Protocols
While the specific, detailed protocols from the primary literature are not publicly available, the following sections describe generalized, yet comprehensive, methodologies for the key experiments used to characterize the mechanism of action of this compound.
Cdk9/Cyclin T1 Kinase Assay (Generalized Protocol)
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of the Cdk9/Cyclin T1 complex.
-
Principle: A luminescent kinase assay (e.g., ADP-Glo™) is used to quantify the amount of ADP produced from ATP during the phosphorylation of a substrate by Cdk9/Cyclin T1. A decrease in ADP production in the presence of this compound indicates inhibition.
-
Materials:
-
Recombinant human Cdk9/Cyclin T1
-
Kinase substrate (e.g., a peptide derived from the RNAP II CTD)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
384-well white opaque assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then further dilute in kinase assay buffer.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of Cdk9/Cyclin T1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Caspase-Dependent Apoptosis Assay (Generalized Protocol)
This assay determines whether the cell death induced by this compound occurs through the activation of caspases.
-
Principle: A fluorogenic substrate for caspases (e.g., a DEVD peptide conjugated to a fluorophore) is used to detect caspase activity in live cells. Cleavage of the substrate by active caspases results in a fluorescent signal that can be quantified by flow cytometry.
-
Materials:
-
MIAPaCa-2 cells
-
Cell culture medium
-
This compound
-
Fluorogenic caspase-3/7 substrate (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed MIAPaCa-2 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in a buffer containing the fluorogenic caspase-3/7 substrate.
-
Incubate the cells at 37°C for 30-60 minutes, protected from light.
-
Analyze the cells by flow cytometry, measuring the fluorescence intensity in the appropriate channel (e.g., FITC).
-
An increase in the percentage of fluorescent cells in the this compound-treated samples compared to the control indicates the induction of caspase-dependent apoptosis.
-
In Vivo Pancreatic Cancer Xenograft Study (Generalized Protocol)
This study evaluates the anti-tumor efficacy of orally administered this compound in a mouse model of pancreatic cancer.
-
Principle: Human pancreatic cancer cells (MIAPaCa-2) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
MIAPaCa-2 cells
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of MIAPaCa-2 cells (typically 1-5 x 10⁶ cells in PBS or media, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control orally to the respective groups daily or on a specified schedule.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (width² x length)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Compare the tumor growth curves between the treated and control groups to determine the in vivo efficacy of this compound.
-
Conclusion
This compound is a potent and selective Cdk9 inhibitor with a well-defined mechanism of action. By suppressing the transcription of key survival proteins such as Mcl-1 and c-Myc, this compound effectively induces caspase-dependent apoptosis in cancer cells. Its excellent oral bioavailability and demonstrated in vivo efficacy in preclinical models of pancreatic cancer make it a compelling candidate for further clinical development. This technical guide provides a comprehensive overview of the core principles underlying the anti-cancer activity of this compound, intended to support ongoing research and development efforts in the field of oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK9 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
- 6. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
IIIM-290: A Technical Overview of a Novel CDK9 Inhibitor for Pancreatic Cancer
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
IIIM-290 is a potent and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. Developed by the CSIR-Indian Institute of Integrative Medicine (IIIM), this novel chemical entity, a semi-synthetic derivative of the natural product Rohitukine (B1679509), has demonstrated significant preclinical efficacy in various cancer models, with particularly promising activity against pancreatic cancer.[1][2][3] Having successfully completed preclinical development and received Investigational New Drug (IND) approval, this compound has entered Phase I clinical trials for the treatment of locally advanced or metastatic pancreatic cancer.[1][3] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical data, and key experimental protocols related to the development of this compound.
Discovery and Rationale
The development of this compound originated from a natural product-driven drug discovery program focused on Rohitukine, a chromone (B188151) alkaloid isolated from the Indian medicinal plant Dysoxylum binectariferum.[4] Rohitukine and its derivatives have inspired the discovery of other CDK inhibitors, such as flavopiridol (B1662207) and riviciclib; however, these earlier compounds lacked oral bioavailability.[4] The primary objective of the research that led to this compound was to develop an orally active CDK inhibitor.[4] Through medicinal chemistry efforts to enhance efficacy and selectivity against cell-cycle regulatory kinases, this compound emerged as a preclinical candidate with excellent pharmacokinetics, oral bioavailability, and potent anti-cancer activity in animal xenograft models.[3]
Quantitative Data Summary
The preclinical development of this compound has generated significant quantitative data supporting its potential as a therapeutic agent. These findings are summarized in the tables below for clarity and comparative analysis.
Table 1: In Vitro Efficacy
| Parameter | Value | Cell Lines | Notes |
| CDK9/T1 Inhibition (IC50) | 1.9 nM | - | Strong and specific inhibition of the target kinase.[2][4] |
| CDK2/A Inhibition (IC50) | 90 nM | - | Demonstrates selectivity for CDK9 over CDK2.[5] |
| Cell Growth Inhibition (GI50) | < 1.0 µM | Molt-4 (Leukemia), MIAPaCa-2 (Pancreatic) | Potent anti-proliferative activity in cancer cell lines.[4] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | Value | Animal Model | Notes |
| Oral Bioavailability | 71% | Mouse | Excellent absorption when administered orally.[4] |
| In Vivo Efficacy Dose | 50 mg/kg, p.o. | Pancreatic, Colon, Leukemia Xenografts | Significant tumor growth inhibition at a well-tolerated dose.[4] |
| Plasma Half-life (T1/2) | 5.4 h | Mouse | Favorable half-life for maintaining therapeutic concentrations.[2] |
| Plasma Clearance (Cl) | 55.4 mL/min/kg | Mouse | [2] |
Table 3: Safety Profile
| Parameter | Result | Notes |
| CYP/Efflux Pump Liability | None | Low potential for drug-drug interactions.[4] |
| Mutagenicity/Genotoxicity | Not mutagenic/genotoxic | Favorable safety profile in preclinical toxicology studies.[4] |
| Cardiotoxicity | Not cardiotoxic | No observed adverse effects on cardiac function.[4] |
| Metabolic Stability | Stable | [4] |
Mechanism of Action: CDK9 Inhibition and p53-Dependent Apoptosis
This compound exerts its anti-cancer effects primarily through the potent and selective inhibition of CDK9. As a key component of the positive transcription elongation factor b (P-TEFb), CDK9 plays a crucial role in regulating transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II.[6][7] Inhibition of CDK9 by this compound disrupts this process, leading to the downregulation of short-lived anti-apoptotic proteins and cell cycle regulators, ultimately triggering programmed cell death (apoptosis).
Further mechanistic studies have elucidated that this compound induces apoptosis through a p53-dependent mitochondrial pathway.[1] In acute lymphoblastic leukemia cells (MOLT-4), treatment with this compound leads to:
-
Upregulation of pro-apoptotic proteins: Increased expression of PUMA, BAX, and cytochrome c.[1]
-
Caspase activation: Cleavage and activation of caspase-3 and PARP.[1]
-
Mitochondrial dysregulation: Abatement of mitochondrial membrane potential, elevation of intracellular calcium levels, and generation of reactive oxygen species (ROS).[1]
-
Cell cycle arrest: Arrest of the cell cycle in the synthesis (S) phase.[1]
The dependence on p53 was confirmed by experiments showing that silencing of p53 abrogated the apoptotic effects of this compound.[1]
Experimental Protocols
This section provides an overview of the methodologies for the key experiments conducted during the preclinical development of this compound. These protocols are representative of standard techniques in the field and are intended to provide a framework for researchers.
CDK9/T1 Kinase Inhibition Assay
This biochemical assay is designed to measure the direct inhibitory effect of this compound on the kinase activity of the CDK9/T1 complex. A common method is a fluorescence-based assay.
Principle: The assay measures the amount of ADP produced from the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce a luminescent signal that is proportional to the kinase activity.
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer (e.g., with up to 1% DMSO).
-
Reaction Mixture: In a multi-well plate, add the CDK9/T1 enzyme, a peptide substrate, and ATP.
-
Incubation: Add the diluted this compound to the reaction mixture and incubate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add a detection reagent containing an enzyme that converts ADP to ATP and a luciferase/luciferin substrate.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (GI50 Determination)
This cell-based assay determines the concentration of this compound that inhibits the growth of cancer cell lines by 50%. The Sulforhodamine B (SRB) assay is a widely used method.
Principle: The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
Protocol:
-
Cell Plating: Seed cancer cells (e.g., Molt-4, MIAPaCa-2) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB dye.
-
Washing: Remove the unbound dye by washing with acetic acid.
-
Dye Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
Caspase-Dependent Apoptosis Assay
This assay confirms that the observed cell death is due to apoptosis and is mediated by caspases. This can be assessed by measuring the activity of key executioner caspases like caspase-3.
Principle: A fluorogenic or colorimetric substrate for caspase-3 is used. Cleavage of the substrate by active caspase-3 releases a fluorescent or colored molecule, which can be quantified.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at a concentration known to induce cell death.
-
Cell Lysis: Lyse the cells to release their contents, including active caspases.
-
Substrate Addition: Add the caspase-3 substrate to the cell lysate.
-
Incubation: Incubate the mixture to allow for substrate cleavage.
-
Measurement: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Compare the caspase activity in treated cells to that in untreated control cells.
In Vivo Pancreatic Cancer Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Principle: Human pancreatic cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of this compound on tumor growth is then monitored.
Protocol:
-
Cell Preparation: Culture and harvest human pancreatic cancer cells (e.g., MIAPaCa-2).
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Inject a suspension of the cancer cells subcutaneously or orthotopically into the pancreas of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer this compound orally (p.o.) at a specified dose (e.g., 50 mg/kg) and schedule. A control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume regularly (e.g., with calipers).
-
Data Analysis: Compare the tumor growth in the treated group to the control group to determine the extent of tumor growth inhibition.
Oral Bioavailability and Pharmacokinetic Study
This study determines the pharmacokinetic properties of this compound when administered orally.
Principle: The concentration of this compound in the plasma is measured over time after oral administration.
Protocol:
-
Animal Model: Use a suitable animal model (e.g., mice or rats).
-
Dosing: Administer a single oral dose of this compound.
-
Blood Sampling: Collect blood samples at various time points after dosing.
-
Plasma Preparation: Separate the plasma from the blood samples.
-
Drug Concentration Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (by comparing with intravenous administration data).
Visualizations: Signaling Pathways and Workflows
To facilitate a deeper understanding of the processes involved in the discovery and mechanism of action of this compound, the following diagrams are provided.
Caption: High-level workflow for the discovery and development of this compound.
Caption: Signaling pathway for this compound-induced apoptosis.
Conclusion and Future Directions
This compound represents a significant advancement in the development of orally bioavailable CDK inhibitors. Its potent and selective inhibition of CDK9, coupled with a well-defined mechanism of action involving p53-dependent apoptosis, provides a strong rationale for its clinical investigation in pancreatic cancer and potentially other malignancies. The favorable preclinical safety and pharmacokinetic profiles further support its potential as a valuable therapeutic agent. The ongoing Phase I clinical trial will provide crucial data on the safety, tolerability, and preliminary efficacy of this compound in humans, paving the way for further clinical development and its potential to address the significant unmet medical need in pancreatic cancer.
References
- 1. A rohitukine derivative this compound induces p53 dependent mitochondrial apoptosis in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Press Release:Press Information Bureau [pib.gov.in]
- 4. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
IIIM-290: A Potent and Orally Bioavailable CDK9 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
IIIM-290 is a promising preclinical candidate identified as a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). A semi-synthetic derivative of the natural chromone (B188151) alkaloid rohitukine, this compound has demonstrated significant anti-cancer activity in various preclinical models, positioning it as a molecule of high interest for further development. Notably, it exhibits excellent oral bioavailability, a significant advantage over other CDK inhibitors in its class, such as flavopiridol (B1662207) and riviciclib, which require intravenous administration. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Core Concepts: Mechanism of Action and Therapeutic Rationale
CDK9 is a key regulator of transcription elongation. It is the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), leading to the release of paused RNAPII and promoting the elongation of mRNA transcripts. In many cancers, there is a dependency on the continuous transcription of short-lived anti-apoptotic proteins (e.g., Mcl-1) and oncogenes (e.g., c-Myc) for survival. By inhibiting CDK9, this compound effectively downregulates the transcription of these critical survival proteins, leading to cell cycle arrest and apoptosis in cancer cells.
This compound has been shown to induce caspase-dependent apoptosis. Further mechanistic studies in acute lymphoblastic leukemia cells (MOLT-4) have revealed that this compound triggers p53-dependent mitochondrial apoptosis. This involves the upregulation of pro-apoptotic proteins such as PUMA and BAX, release of cytochrome c, and subsequent cleavage of caspase-3 and PARP. Additionally, this compound treatment leads to a reduction in mitochondrial membrane potential, an increase in intracellular calcium levels, and the generation of reactive oxygen species (ROS), all contributing to its apoptotic effect.
Quantitative Data
In Vitro Kinase Inhibitory Activity
This compound demonstrates potent inhibition of CDK9/Cyclin T1. Its selectivity has been evaluated against a panel of other cyclin-dependent kinases.
| Kinase Target | IC50 (nM) | Reference |
| CDK9/T1 | 1.9 | |
| CDK2/A | 16 ± 1 | |
| CDK1 | 4.9 | |
| CDK4 | 22.5 | |
| CDK6 | 45 |
In Vitro Anti-proliferative Activity
The anti-proliferative effects of this compound have been assessed in various cancer cell lines.
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| MOLT-4 | Acute Lymphoblastic Leukemia | < 1.0 | |
| MIAPaCa-2 | Pancreatic Cancer | < 1.0 |
In Vivo Efficacy
This compound has shown significant in vivo anti-tumor efficacy in multiple xenograft models when administered orally.
| Xenograft Model | Cancer Type | Dose (mg/kg, p.o.) | Efficacy | Reference |
| MIAPaCa-2 | Pancreatic | 50 | Tumor Growth Inhibition | |
| Colon Xenograft | Colon | 50 | Tumor Growth Inhibition | |
| Leukemia Xenograft | Leukemia | 50 | Tumor Growth Inhibition | |
| P388 Murine Leukemia | Leukemia | 50 | Enhanced Survival | |
| L1210 Murine Leukemia | Leukemia | 50 | Enhanced Survival |
Pharmacokinetic Parameters
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 71% | Mouse | |
| T1/2 (plasma) | 5.4 h | Mouse | |
| Clearance (Cl) | 55.4 mL/min/kg | Mouse |
Experimental Protocols
CDK9/Cyclin T1 Kinase Inhibition Assay (General Protocol)
This protocol is a generalized procedure based on common kinase assay methodologies.
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in the reaction buffer. The final DMSO concentration in the assay should be ≤1%.
-
Prepare a solution of recombinant human CDK9/Cyclin T1 enzyme in reaction buffer.
-
Prepare a solution of a suitable substrate (e.g., a peptide derived from the RNA Polymerase II C-terminal domain) and ATP in the reaction buffer. The ATP concentration is typically kept close to its Km value for CDK9.
-
-
Assay Procedure (384-well plate format) :
-
Add 2.5 µL of the diluted this compound solution to the assay wells. Include wells with DMSO only as a positive control (100% activity) and wells without enzyme as a blank (0% activity).
-
Initiate the kinase reaction by adding 2.5 µL of the CDK9/Cyclin T1 enzyme solution to all wells except the blank.
-
Immediately add 5 µL of the substrate/ATP mixture to all wells. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection :
-
Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay (Promega).
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
Subtract the blank values from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Cell Viability Assay (MOLT-4 Cells)
This protocol is based on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding :
-
Culture MOLT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the diluted compound to the wells. Include wells with vehicle (e.g., DMSO) as a control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation :
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Absorbance Measurement :
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently and incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the GI50 (concentration for 50% inhibition of cell growth) value from the dose-response curve.
-
Western Blot Analysis for Apoptosis Markers (MOLT-4 Cells)
-
Cell Lysis :
-
Treat MOLT-4 cells with different concentrations of this compound for a specified time (e.g., 48 hours).
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer :
-
Denature the protein lysates by boiling with Laemmli sample buffer.
-
Separate the proteins (20-30 µg per lane) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, PUMA, BAX, cytochrome c, cleaved caspase-3, and cleaved PARP overnight at 4°C. A loading control antibody (e.g., β-actin) should also be used. Typical primary antibody dilutions range from 1:1000 to 1:5000.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted 1:15000 to 1:20000) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection :
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo MIA PaCa-2 Xenograft Study (General Protocol)
-
Animal Model :
-
Use immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old).
-
-
Tumor Cell Implantation :
-
Harvest MIA PaCa-2 cells from culture and resuspend them in a suitable medium (e.g., a 1:1 mixture of DMEM and Matrigel).
-
Inject approximately 1 x 10⁷ cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation :
-
Monitor the mice for tumor growth by measuring the tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration :
-
Prepare a formulation of this compound for oral administration (e.g., suspended in 0.5% carboxymethylcellulose).
-
Administer this compound orally at a dose of 50 mg/kg daily for a specified period (e.g., 21 days). The control group receives the vehicle only.
-
-
Monitoring and Endpoint :
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis :
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Visualizations
CDK9 Signaling Pathway and this compound Inhibition
Caption: Mechanism of action of this compound in inhibiting CDK9-mediated transcription.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for evaluating the in vivo efficacy of this compound in a xenograft model.
Conclusion
This compound is a potent, selective, and orally bioavailable CDK9 inhibitor with a well-defined mechanism of action that leads to the induction of apoptosis in cancer cells. Its efficacy in preclinical models of pancreatic cancer, colon cancer, and leukemia, coupled with a favorable pharmacokinetic profile, underscores its potential as a therapeutic agent. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising anti-cancer compound. The progression of this compound into clinical trials for pancreatic cancer is a significant milestone, offering hope for a new treatment modality for this challenging disease.
IIIM-290: A Technical Guide to Its Apoptosis Induction Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
IIIM-290, a semi-synthetic derivative of the natural product rohitukine (B1679509), has emerged as a promising orally active anti-cancer agent.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's primary mode of action: the induction of apoptosis. A comprehensive overview of the p53-dependent mitochondrial signaling cascade initiated by this compound is presented, supported by a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the involved pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.
Introduction
This compound is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription elongation.[2][3] Its anti-neoplastic activity has been demonstrated in various cancer models, including leukemia, pancreatic, and colon cancer.[2] A significant body of evidence indicates that this compound exerts its cytotoxic effects primarily through the induction of programmed cell death, or apoptosis.[4] This guide focuses on elucidating the intricate signaling pathway activated by this compound to trigger this cellular self-destruction process.
Quantitative Data
The following tables summarize the key quantitative data associated with the bioactivity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Cell Line(s) | Reference |
| CDK9/T1 | 1.9 nM | - | [1][2][5] |
| CDK1 | 4.9 nM | - | [3] |
| CDK2/A | 16 ± 1 nM | - | [5] |
| CDK4 | 22.5 nM | - | [3] |
| CDK6 | 45 nM | - | [3] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | GI50 Value | Cancer Type | Reference |
| MOLT-4 | < 1.0 µM | Acute Lymphoblastic Leukemia | [1][2] |
| MIAPaCa-2 | < 1.0 µM | Pancreatic Cancer | [1][2] |
Apoptosis Induction Pathway
This compound triggers apoptosis through the intrinsic, or mitochondrial, pathway in a p53-dependent manner.[4] The key molecular events are detailed below and illustrated in the accompanying diagram.
Upstream Signaling: p53 Activation
The precise mechanism by which this compound leads to the activation of the tumor suppressor protein p53 is a critical upstream event. While the direct link is still under investigation, the inhibition of CDK9 by this compound is thought to play a role in creating cellular stress that stabilizes and activates p53.[3][4]
Mitochondrial Dysregulation
Activated p53 transcriptionally upregulates the expression of pro-apoptotic proteins, notably PUMA (p53 upregulated modulator of apoptosis) and BAX (Bcl-2-associated X protein).[4][6]
-
PUMA and BAX: These proteins are key members of the Bcl-2 family. Their increased expression shifts the cellular balance towards apoptosis.[4][7]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): BAX translocates to the mitochondria and, along with other pro-apoptotic proteins, induces MOMP.[8] This leads to a decrease in the mitochondrial membrane potential (ΔΨm).[4]
-
Cytochrome c Release: The permeabilization of the outer mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytosol.[4]
Caspase Cascade Activation
The release of cytochrome c into the cytosol initiates a cascade of enzymatic activations:
-
Apoptosome Formation: Cytosolic cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), leading to the formation of the apoptosome.[9]
-
Initiator Caspase Activation: The apoptosome recruits and activates pro-caspase-9, an initiator caspase.[8]
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3.[4][9]
Execution of Apoptosis
Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4]
-
PARP Cleavage: One of the key substrates of caspase-3 is Poly (ADP-ribose) polymerase (PARP). Its cleavage is a widely recognized marker of apoptosis.[4]
-
Other Cellular Events: this compound treatment also leads to an elevation in intracellular calcium levels and the generation of reactive oxygen species (ROS), which further contribute to the apoptotic process.[4] Additionally, it causes cell cycle arrest in the S phase.[4]
Signaling Pathway Diagram
Caption: this compound induced p53-dependent mitochondrial apoptosis pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the apoptotic pathway of this compound.
Cell Culture and Treatment
-
Cell Line: MOLT-4 (acute lymphoblastic leukemia) cells are a suitable model.[4]
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with desired concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) for specified time points (e.g., 24, 48 hours). An equivalent concentration of DMSO should be used as a vehicle control.
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of the key executioner caspase-3.[10][11]
-
Principle: Active caspase-3 in cell lysates cleaves the colorimetric substrate Ac-DEVD-pNA, releasing p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.
-
Procedure:
-
Seed and treat MOLT-4 cells with this compound as described above.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells using a provided lysis buffer on ice for 15-20 minutes.
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a Bradford or BCA protein assay for normalization.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the 2x Reaction Buffer containing DTT to each well.
-
Initiate the reaction by adding the Ac-DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis: The fold-increase in caspase-3 activity is determined by comparing the absorbance of the this compound-treated samples to the vehicle control after subtracting the background reading.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol assesses the integrity of the mitochondrial membrane.[12][13]
-
Principle: The fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) is a cell-permeant, cationic dye that accumulates in active mitochondria with intact membrane potentials. A decrease in ΔΨm results in a decrease in TMRM fluorescence.
-
Procedure:
-
Treat MOLT-4 cells with this compound as previously described.
-
In the final 30 minutes of treatment, add TMRM (e.g., at 100 nM) to the culture medium.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS for analysis.
-
Analyze the fluorescence intensity of the cells using a flow cytometer (e.g., with excitation at 549 nm and emission at 573 nm).
-
-
Data Analysis: A decrease in the mean fluorescence intensity of the TMRM signal in this compound-treated cells compared to the control indicates a loss of mitochondrial membrane potential.
Cell Cycle Analysis by Propidium (B1200493) Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle.[14][15][16]
-
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
-
Procedure:
-
Treat MOLT-4 cells with this compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples by flow cytometry, collecting the PI fluorescence in a linear scale.
-
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software. An accumulation of cells in the S phase would be indicative of S-phase arrest.[4]
Experimental Workflow Diagram
Caption: A generalized workflow for investigating this compound induced apoptosis.
Conclusion
This compound represents a significant advancement in the development of orally bioavailable CDK inhibitors. Its ability to induce apoptosis through a well-defined p53-dependent mitochondrial pathway underscores its potential as a targeted cancer therapeutic. The experimental protocols and data presented in this guide provide a solid foundation for further research into the nuanced mechanisms of this compound and for the development of novel anti-cancer strategies. A thorough understanding of this pathway is crucial for optimizing its clinical application and for identifying potential biomarkers for patient stratification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rohitukine derivative this compound induces p53 dependent mitochondrial apoptosis in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. us.pronuvia.com [us.pronuvia.com]
- 7. Expression of bcl-2 and bax in TGF-beta 1-induced apoptosis of L1210 leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of p53-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitor mitochondrial membrane potential in cancer cell lines with a dual-emission fluorescent dye [moleculardevices.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. vet.cornell.edu [vet.cornell.edu]
IIIM-290: A Technical Whitepaper on a Novel Rohitukine-Derived CDK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
IIIM-290 is a potent and orally bioavailable semi-synthetic derivative of rohitukine (B1679509), a chromone (B188151) alkaloid isolated from the Indian medicinal plant Dysoxylum binectariferum. Developed to overcome the poor oral bioavailability of earlier rohitukine-inspired anticancer agents like flavopiridol (B1662207), this compound has demonstrated significant promise as a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] Its mechanism of action involves the induction of p53-dependent mitochondrial apoptosis, leading to cell death in various cancer cell lines.[2] Preclinical studies have shown its efficacy in pancreatic, colon, and leukemia xenograft models, and it has entered Phase I clinical trials for the treatment of pancreatic cancer.[3] This document provides a comprehensive technical overview of this compound, including its origin, synthesis, mechanism of action, and key preclinical data, presented in a format tailored for researchers and drug development professionals.
Introduction and Origin
Rohitukine, a natural chromone alkaloid, has been a source of inspiration for the development of several CDK inhibitors.[4] However, clinical candidates like flavopiridol and riviciclib (B45974) are limited by their requirement for intravenous administration.[4] this compound was developed by researchers at the CSIR-Indian Institute of Integrative Medicine (IIIM) to address this limitation.[5] It is a 2,6-dichloro-styryl derivative of rohitukine, designed to enhance oral bioavailability while retaining potent CDK9 inhibitory activity.[4]
The natural precursor, rohitukine, is primarily isolated from the stem bark of Dysoxylum binectariferum, a tree native to India and other parts of Asia.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Reference |
| CDK9/T1 Inhibition (IC₅₀) | 1.9 nM | - | [1][4] |
| Cell Growth Inhibition (GI₅₀) | < 1.0 µM | MOLT-4 (Leukemia), MIAPaCa-2 (Pancreatic) | [4] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Value | Animal Model | Reference |
| Oral Bioavailability | 71% | Mice | [4] |
| Efficacious Dose | 50 mg/kg, p.o. | Pancreatic, Colon, Leukemia Xenografts (Mice) | [4] |
Experimental Protocols
Synthesis of this compound
The total synthesis of this compound has been reported, starting from commercially available materials. A key step involves the Claisen–Schmidt condensation of rohitukine with 2,6-dichlorobenzaldehyde (B137635).[7]
Materials:
-
Rohitukine
-
2,6-dichlorobenzaldehyde
-
Potassium hydroxide (B78521) (KOH)
-
Methanol (B129727) (MeOH)
Procedure:
-
Dissolve rohitukine in methanol.
-
Add a solution of potassium hydroxide in methanol to the rohitukine solution.
-
Add 2,6-dichlorobenzaldehyde to the reaction mixture.
-
Reflux the mixture for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, neutralize the reaction mixture and extract the product.
-
Purify the crude product by column chromatography to yield this compound.
CDK9/T1 Kinase Inhibition Assay
The inhibitory activity of this compound against CDK9/T1 can be determined using a variety of commercially available kinase assay kits, typically based on measuring the phosphorylation of a substrate. A generalized protocol is provided below.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
ATP
-
CDK9 substrate (e.g., a peptide containing the appropriate phosphorylation motif)
-
This compound (or other test compounds)
-
Detection reagent (e.g., ADP-Glo™, Z-LYTE™, or radiometric detection)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the CDK9/Cyclin T1 enzyme to each well (except for negative controls).
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. A typical ATP concentration is 10 µM.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (Sulforhodamine B Assay)
The GI₅₀ (concentration for 50% growth inhibition) of this compound against cancer cell lines such as MOLT-4 and MIAPaCa-2 can be determined using the Sulforhodamine B (SRB) assay, which measures total protein content as an indicator of cell number.
Materials:
-
MOLT-4 or MIAPaCa-2 cells
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Acetic acid, 1% (v/v)
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight (for adherent cells like MIAPaCa-2).
-
Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48-96 hours).
-
Fix the cells by gently adding cold 10% TCA to each well and incubating at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells by adding 100 µL of SRB solution to each well and incubating at room temperature for 30 minutes.
-
Remove the unbound dye by washing the plates four times with 1% acetic acid.
-
Allow the plates to air dry completely.
-
Solubilize the protein-bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the optical density at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.
In Vivo Pancreatic Cancer Xenograft Study
The antitumor efficacy of this compound can be evaluated in an orthotopic or subcutaneous pancreatic cancer xenograft model in immunocompromised mice.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
MIAPaCa-2 human pancreatic cancer cells
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulated for oral administration
-
Vehicle control
Procedure:
-
Subcutaneously or orthotopically implant MIAPaCa-2 cells into the mice. For subcutaneous models, cells are typically mixed with Matrigel and injected into the flank.
-
Allow the tumors to establish and reach a palpable size (e.g., ~150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) orally to the treatment group daily or as per the determined schedule. The control group receives the vehicle.
-
Monitor tumor size using calipers twice a week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Evaluate the antitumor efficacy based on tumor growth inhibition.
Visualizations: Signaling Pathways and Workflows
Proposed Signaling Pathway of this compound-Induced Apoptosis
References
- 1. researchgate.net [researchgate.net]
- 2. A rohitukine derivative this compound induces p53 dependent mitochondrial apoptosis in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Press Release:Press Information Bureau [pib.gov.in]
- 4. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pubs.acs.org [pubs.acs.org]
The Cyclin-Dependent Kinase Inhibitor IIIM-290: A Deep Dive into its Preclinical Development for Pancreatic Cancer
Jammu, India - In the relentless pursuit of effective therapies for pancreatic cancer, a notoriously aggressive and difficult-to-treat malignancy, the semi-synthetic chromone (B188151) alkaloid IIIM-290 has emerged as a promising orally bioavailable drug candidate. Developed by researchers at the CSIR-Indian Institute of Integrative Medicine (IIIM), Jammu, this compound is a potent inhibitor of cyclin-dependent kinases (CDKs), key regulators of cell cycle and transcription. This technical guide provides an in-depth analysis of the preclinical data, mechanism of action, and experimental protocols that form the foundation for the clinical investigation of this compound in pancreatic cancer.
Executive Summary
This compound, a derivative of the natural product rohitukine, has demonstrated significant preclinical activity against pancreatic cancer. It is a potent inhibitor of CDK9/T1 and CDK2/A, leading to the induction of caspase-dependent apoptosis in cancer cells. Notably, this compound exhibits excellent oral bioavailability, a significant advantage over other CDK inhibitors in its class. Preclinical studies in xenograft models of pancreatic cancer have shown its efficacy in inhibiting tumor growth. Based on its robust preclinical profile, this compound has received Investigational New Drug (IND) approval from the Central Drugs Standard Control Organization (CDSCO) in India for a Phase I clinical trial in patients with locally advanced or metastatic pancreatic cancer.
Mechanism of Action: Targeting Transcriptional Addiction in Cancer
The primary mechanism of action of this compound is the inhibition of CDK9. CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, a key step in the transition from abortive to productive gene transcription.[1] Many cancers, including pancreatic cancer, are in a state of "transcriptional addiction," where they are highly dependent on the continuous transcription of short-lived anti-apoptotic proteins for their survival.
By inhibiting CDK9, this compound effectively shuts down the transcription of key survival proteins such as Mcl-1 and Survivin.[2][3] The depletion of these proteins tips the cellular balance towards apoptosis, leading to programmed cell death in cancer cells.
References
- 1. Selective CDK9 inhibition overcomes TRAIL resistance by concomitant suppression of cFlip and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of survivin in the progression of pancreatic ductal adenocarcinoma (PDAC) and a novel survivin-targeted therapeutic for PDAC - PMC [pmc.ncbi.nlm.nih.gov]
IIIM-290: A Technical Guide to a Potent Orally Bioavailable CDK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
IIIM-290 is a promising preclinical anticancer agent that has demonstrated significant potential in various cancer models. A semi-synthetic derivative of the natural product rohitukine (B1679509), this compound is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2][3] Its notable characteristic is its oral bioavailability, a significant advantage over earlier rohitukine-inspired CDK inhibitors like flavopiridol (B1662207) and riviciclib, which require intravenous administration.[2][3][4] This document provides an in-depth technical overview of the molecular structure, properties, and associated experimental methodologies of this compound.
Molecular Structure and Chemical Properties
This compound, with the chemical name (1′R,2′S)-2-(2,6-dichlorostyryl)-5,7-dihydroxy-8-(3-hydroxy-1-methylpiperidin-4-yl)-4H-chromen-4-one, is a chromone (B188151) alkaloid derivative.[1] Its discovery stemmed from medicinal chemistry efforts to enhance the oral bioavailability of the rohitukine pharmacophore.[2][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. The compound is a basic molecule with low aqueous solubility, a factor that may contribute to the relatively high doses required for optimal in vivo efficacy.[1]
| Property | Value | Reference |
| Molecular Formula | C23H21Cl2NO5 | Inferred from structure |
| Molecular Weight | 478.32 g/mol | Inferred from structure |
| pKa | 5.4 | [1] |
| Aqueous Solubility | ~8.6 μg/mL | [1] |
| Log P (Octanol/Water) | 3.09 | [1] |
| Log D (Distribution Coefficient) | 1.65 | [1] |
Biological Activity and Mechanism of Action
This compound exhibits potent anticancer activity by selectively inhibiting CDK9, a key regulator of transcription.[1][2][3] This inhibition leads to the induction of apoptosis in cancer cells.
Kinase Inhibitory Activity
This compound is a highly potent inhibitor of CDK9/T1.[2][4] Its inhibitory activity against other cyclin-dependent kinases has also been characterized, demonstrating a degree of selectivity.
| Kinase | IC50 (nM) | Reference |
| CDK9/T1 | 1.9 | [2] |
| CDK2/A | 16 | [2] |
Cellular Antiproliferative Activity
The compound has shown significant antiproliferative activity against various cancer cell lines, particularly in leukemia and pancreatic cancer.
| Cell Line | GI50 (µM) | Cancer Type | Reference | |---|---|---| | Molt-4 | < 1.0 | Leukemia | | | MIAPaCa-2 | < 1.0 | Pancreatic Cancer | |
Mechanism of Action
The primary mechanism of action of this compound is the induction of apoptosis. This process is initiated through the inhibition of CDK9, leading to downstream effects on gene transcription and cell cycle regulation. The apoptotic pathway induced by this compound has been shown to be caspase-dependent and, in acute lymphoblastic leukemia cells, to involve a p53-dependent mitochondrial pathway.[1][5] This involves the upregulation of pro-apoptotic proteins such as PUMA and BAX, release of cytochrome c, and activation of caspase-3.[1]
Pharmacokinetics and In Vivo Efficacy
A key feature of this compound is its oral bioavailability, which has been determined to be 71%.[2][3][4] In vivo studies have demonstrated its efficacy in xenograft models of pancreatic, colon, and leukemia cancers at a dose of 50 mg/kg.[2][4] The compound is reported to be metabolically stable and does not exhibit significant liabilities related to CYP inhibition or efflux pumps.[4]
Experimental Protocols
This section provides an overview of the methodologies used in the synthesis and biological evaluation of this compound.
Synthesis of this compound
The total synthesis of this compound has been reported, with a key step being the Claisen-Schmidt condensation of rohitukine with 2,6-dichlorobenzaldehyde (B137635).
Protocol:
-
Dissolve rohitukine and 2,6-dichlorobenzaldehyde in an appropriate solvent (e.g., methanol).
-
Add a catalytic amount of a suitable base (e.g., potassium hydroxide).
-
Stir the reaction mixture at room temperature for a specified period.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Characterize the final product by NMR, mass spectrometry, and HPLC.
CDK9 Kinase Assay
The inhibitory activity of this compound against CDK9 is typically determined using a luminescence-based assay such as the ADP-Glo™ Kinase Assay.
Protocol:
-
Prepare a reaction mixture containing CDK9/Cyclin T1 enzyme, a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA polymerase II), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
-
Add serial dilutions of this compound or a vehicle control (DMSO) to the reaction mixture in a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 120 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the IC50 value by fitting the dose-response data to a suitable equation.
Cell Proliferation (MTS) Assay
The antiproliferative effects of this compound are assessed using the MTS assay, which measures the metabolic activity of viable cells.
Protocol:
-
Seed cancer cells (e.g., Molt-4 or MIAPaCa-2) in a 96-well plate at a predetermined density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 48 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the GI50 value, the concentration at which the growth of treated cells is inhibited by 50% compared to untreated controls.
Apoptosis (Caspase-Glo®) Assay
The induction of apoptosis is quantified by measuring the activity of caspases, key executioner enzymes in the apoptotic pathway.
Protocol:
-
Treat cancer cells with this compound at its GI50 concentration for various time points.
-
Lyse the cells and add the Caspase-Glo® 3/7 reagent, which contains a luminogenic caspase substrate.
-
Incubate the mixture at room temperature to allow for caspase cleavage of the substrate and generation of a luminescent signal.
-
Measure the luminescence using a luminometer.
-
An increase in luminescence compared to untreated cells indicates the activation of caspases and induction of apoptosis.
Conclusion
This compound is a promising, orally bioavailable CDK9 inhibitor with potent anticancer activity in preclinical models of leukemia, pancreatic, and colon cancer. Its well-defined mechanism of action, involving the induction of caspase-dependent and p53-dependent mitochondrial apoptosis, makes it an attractive candidate for further clinical development. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the properties and potential applications of this novel therapeutic agent. The successful IND approval for clinical trials in pancreatic cancer patients marks a significant milestone in its development.[6]
References
- 1. A rohitukine derivative this compound induces p53 dependent mitochondrial apoptosis in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ulab360.com [ulab360.com]
- 4. researchgate.net [researchgate.net]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. Press Release:Press Information Bureau [pib.gov.in]
Unveiling the Antineoplastic Potential of IIIM-290: A Technical Guide
An In-depth Analysis of the Potent Cyclin-Dependent Kinase 9 Inhibitor
IIIM-290, a semi-synthetic derivative of the natural product rohitukine, has emerged as a promising orally bioavailable antineoplastic agent.[1][2][3] Developed by researchers at the CSIR-Indian Institute of Integrative Medicine (IIIM), this novel chemical entity has demonstrated significant preclinical efficacy in various cancer models, particularly pancreatic and leukemia cancers.[1][3][4] This technical guide provides a comprehensive overview of the antineoplastic activity of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Core Mechanism of Action: Potent Inhibition of Cdk-9 and Induction of Apoptosis
This compound exerts its anticancer effects primarily through the potent and selective inhibition of Cyclin-Dependent Kinase 9 (Cdk-9).[1][5] Cdk-9 is a key transcriptional regulatory kinase, and its inhibition by this compound leads to the suppression of survival signaling pathways in cancer cells. This targeted action ultimately triggers programmed cell death, or apoptosis, through a p53-dependent mitochondrial pathway.[5]
The p53-Dependent Mitochondrial Apoptosis Pathway
The induction of apoptosis by this compound is a well-orchestrated process initiated by the activation of the tumor suppressor protein p53. This activation leads to a cascade of events within the mitochondria, the cell's powerhouses, culminating in cell death. Key molecular players in this pathway include the upregulation of pro-apoptotic proteins such as PUMA and BAX, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of caspase-3 and cleavage of PARP.[5]
Quantitative Efficacy of this compound
The antineoplastic activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key efficacy data.
In Vitro Efficacy: Cdk-9 Inhibition and Cell Growth Inhibition
This compound demonstrates potent inhibition of Cdk-9/T1 kinase activity and significant growth inhibitory effects on various cancer cell lines.
| Target | Parameter | Value | Reference |
| Cdk-9/T1 | IC50 | 1.9 nM | [1] |
| Molt-4 (Leukemia) | GI50 | < 1.0 µM | [1] |
| MIAPaCa-2 (Pancreatic) | GI50 | < 1.0 µM | [1] |
Table 1: In vitro inhibitory activity of this compound.
In Vivo Efficacy: Xenograft Models
In preclinical xenograft models, orally administered this compound has shown significant tumor growth inhibition.
| Cancer Type | Xenograft Model | Dosage | Outcome | Reference |
| Pancreatic | MIAPaCa-2 | 50 mg/kg, p.o. | Significant tumor growth inhibition | [6] |
| Colon | HCT-116 | 50 mg/kg, p.o. | Significant tumor growth inhibition | [3] |
| Leukemia | Molt-4 | 50 mg/kg, p.o. | Increased survival | [1] |
Table 2: In vivo efficacy of this compound in xenograft models.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MIAPaCa-2, Molt-4)
-
96-well plates
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically ranging from 0.01 to 100 µM) for 48-72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis and necrosis in cells treated with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Materials:
-
Cell lysates from this compound treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-BAX, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from treated and untreated cells and determine the protein concentration.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. β-actin is typically used as a loading control.
References
- 1. researchgate.net [researchgate.net]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, this compound: Multiwell-Plate Salt Screening and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for IIIM-290 In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro experimental use of IIIM-290, a potent and orally active cyclin-dependent kinase 9 (CDK9) inhibitor. This compound, a semi-synthetic derivative of the natural product rohitukine, has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly in pancreatic and leukemia cancer models.[1] Its mechanism of action involves the induction of caspase-dependent apoptosis and cell cycle arrest at the S-phase.[1]
Overview of this compound
This compound is a promising therapeutic candidate that has undergone extensive preclinical development.[1][2] It exhibits high selectivity and efficacy, making it a valuable tool for cancer research and drug development.
Key Characteristics:
-
Target: Cyclin-Dependent Kinase 9 (CDK9)[1]
-
Mechanism of Action: Inhibition of CDK9, leading to transcriptional repression of anti-apoptotic proteins and cell cycle regulators.[1] This induces caspase-dependent apoptosis and S-phase cell cycle arrest.
-
Cell Line Sensitivity: Demonstrated potent activity against various cancer cell lines, including MIA PaCa-2 (pancreatic) and Molt-4 (leukemia).[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | Parameter | Value | Reference |
| CDK9/Cyclin T1 | Kinase Inhibition Assay | IC₅₀ | 1.9 nM | [1] |
| MIA PaCa-2 | Cell Growth Inhibition | GI₅₀ | < 1.0 µM | [1] |
| Molt-4 | Cell Growth Inhibition | GI₅₀ | < 1.0 µM | [1] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound.
Cell Culture
Protocol for MIA PaCa-2 (Adherent Cells)
-
Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), detach using Trypsin-EDTA, and re-seed at a 1:4 to 1:6 ratio.
Protocol for Molt-4 (Suspension Cells)
-
Medium: Prepare RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL by adding fresh medium every 2-3 days.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of cancer cells.
Materials:
-
MIA PaCa-2 or Molt-4 cells
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
MIA PaCa-2: Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate. Allow cells to adhere overnight.
-
Molt-4: Seed 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.
-
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium (e.g., 0.01, 0.1, 1, 10, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization:
-
MIA PaCa-2: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Molt-4: Centrifuge the plate at 1000 rpm for 5 minutes, carefully aspirate the supernatant, and add 150 µL of DMSO to each well.
-
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
MIA PaCa-2 or Molt-4 cells
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and treat with various concentrations of this compound (e.g., 0.5, 1, 5 µM) for 48 hours.
-
Cell Harvesting:
-
MIA PaCa-2: Collect both the culture medium (containing floating cells) and the adherent cells (after trypsinization).
-
Molt-4: Collect the cells by centrifugation.
-
-
Staining: Wash the cells twice with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Molt-4 or MIA PaCa-2 cells
-
Complete culture medium
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 5 x 10⁵ cells per well in 6-well plates and treat with desired concentrations of this compound (e.g., 0.5, 1, 5 µM) for 48 hours.[3]
-
Cell Harvesting: Harvest the cells as described in the apoptosis assay protocol.
-
Fixation: Wash the cells with PBS and fix them by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
CDK9 Kinase Inhibition Assay (TR-FRET)
This biochemical assay measures the direct inhibitory effect of this compound on CDK9 activity.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer
-
ATP
-
Substrate peptide (e.g., a generic serine/threonine peptide)
-
TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-substrate antibody and Alexa Fluor™ 647-tracer)
-
This compound
-
384-well plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the CDK9/Cyclin T1 enzyme, the substrate peptide, and the diluted this compound.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the TR-FRET detection reagents.
-
Measurement: Incubate for 60 minutes at room temperature and measure the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: this compound inhibits CDK9, leading to apoptosis.
Caption: Workflow for cell-based assays with this compound.
Caption: Interpretation of Annexin V/PI staining results.
References
Application Notes and Protocols for IIIM-290 Cell-Based Assays
Introduction
IIIM-290 is a promising preclinical, orally active anti-cancer agent, not a cell line. It is a semi-synthetic derivative of the natural chromone (B188151) alkaloid Rohitukine.[1][2] Developed by the Indian Institute of Integrative Medicine (IIIM), this compound has demonstrated potent inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9), a key regulator of cancer cell transcription.[2][3][4] this compound has shown significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in models of pancreatic cancer and acute lymphoblastic leukemia.[2][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing cell culture-based assays to evaluate the efficacy and mechanism of action of this compound. The protocols are primarily focused on two well-characterized cancer cell lines in which this compound has been extensively studied: MOLT-4 (acute lymphoblastic leukemia) and MIA PaCa-2 (pancreatic carcinoma).
Key Characteristics of this compound
| Feature | Description |
| Mechanism of Action | Potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[2][3][4] Induces p53-dependent mitochondrial apoptosis.[5] |
| Primary Target Cells | MOLT-4 (Acute Lymphoblastic Leukemia), MIA PaCa-2 (Pancreatic Cancer).[2] |
| Reported In Vitro Efficacy | Strong inhibition of MOLT-4 and MIA PaCa-2 cell growth (GI50 < 1.0 µM).[2] |
Experimental Protocols
Cell Line Culture and Maintenance
1.1 MOLT-4 (Acute Lymphoblastic Leukemia)
MOLT-4 is a human T lymphoblast cell line that grows in suspension.[6][7]
Culture Medium:
-
RPMI-1640 medium
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
Culturing Procedure:
-
Initiate cultures at a density of 4-5 x 105 cells/mL in T-25 or T-75 flasks.[6]
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Maintain the culture by adding fresh medium every 2 to 3 days.
-
Keep the cell density between 3 x 105 and 2 x 106 cells/mL.[6]
-
To subculture, simply dilute the cell suspension to the starting density in a new flask with fresh medium.
1.2 MIA PaCa-2 (Pancreatic Carcinoma)
MIA PaCa-2 is a human pancreatic cancer cell line that grows as an adherent monolayer.[8]
Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
2.5% Horse Serum
-
1% Penicillin-Streptomycin
Culturing Procedure:
-
Seed cells in T-25 or T-75 flasks and incubate at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Change the medium 2 to 3 times per week.
-
When cells reach 80-90% confluency, subculture them.
-
To subculture:
-
Aspirate the medium and wash the cells once with sterile PBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes until cells detach.
-
Neutralize the trypsin with 5-10 mL of complete culture medium.
-
Centrifuge the cell suspension at 300 x g for 3-5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a ratio of 1:10.
-
Cytotoxicity/Cell Viability Assay (Sulforhodamine B - SRB Assay)
The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.[9][10]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
MOLT-4: Seed 5,000 - 10,000 cells per well in 100 µL of medium.
-
MIA PaCa-2: Seed 5,000 - 10,000 cells per well in 100 µL of medium and allow to attach for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
Cell Fixation:
-
Gently add 50 µL of cold 10% TCA to each well (final concentration 4%).
-
Incubate at 4°C for 1 hour.
-
-
Washing:
-
Carefully wash the plate 4-5 times with 1% acetic acid to remove unbound dye.[9]
-
Allow the plate to air-dry completely.
-
-
Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.[9]
-
-
Solubilization and Reading:
-
Wash the plates again with 1% acetic acid to remove unbound SRB.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate for 10 minutes and read the absorbance at 510 nm.[1]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed MOLT-4 or MIA PaCa-2 cells in 6-well plates.
-
Treat cells with various concentrations of this compound (e.g., 0.5, 1, 2 µM) for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
MOLT-4: Collect cells by centrifugation.
-
MIA PaCa-2: Collect the supernatant (containing floating apoptotic cells), then trypsinize the adherent cells and combine them with the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Analysis:
-
Analyze the cells by flow cytometry immediately.
-
Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% cold ethanol
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells and treat with this compound (e.g., 0.5, 1, 2 µM) for 48 hours.[11]
-
-
Cell Harvesting and Fixation:
-
Harvest the cells as described for the apoptosis assay.
-
Wash the cells with PBS and resuspend the pellet in 1 mL of cold PBS.
-
While vortexing gently, add the cell suspension dropwise into 9 mL of cold 70% ethanol.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
-
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-PUMA, anti-BAX, anti-cleaved Caspase-3, anti-cleaved PARP, anti-p21, anti-p27, anti-CDK9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Protein Extraction:
-
Treat cells with this compound for the desired time (e.g., 48 hours).
-
Lyse the cells in RIPA buffer on ice.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Denature 20-40 µg of protein per sample and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin to normalize protein levels.
-
Data Presentation
Summary of this compound In Vitro Activity
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| MOLT-4 | Acute Lymphoblastic Leukemia | SRB Assay | Growth Inhibition (GI50) | < 1.0 µM | [2] |
| MIA PaCa-2 | Pancreatic Carcinoma | SRB Assay | Growth Inhibition (GI50) | < 1.0 µM | [2] |
| MOLT-4 | Acute Lymphoblastic Leukemia | Cell Cycle Analysis | Cell Cycle Arrest | S-phase arrest | [5] |
| MOLT-4 | Acute Lymphoblastic Leukemia | Apoptosis Assay | Apoptosis Induction | Induces apoptosis | [5] |
| MIA PaCa-2 | Pancreatic Carcinoma | Apoptosis Assay | Apoptosis Induction | Induces caspase-dependent apoptosis | [2] |
Visualizations
Experimental Workflow for this compound Cytotoxicity Screening
Caption: Workflow for assessing this compound cytotoxicity using the SRB assay.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits CDK9, leading to p53 activation and mitochondrial apoptosis.
References
- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Cyclin-Dependent Kinase Inhibitors in Hematological Malignancies—Current Understanding, (Pre-)Clinical Application and Promising Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exogenously Applied Rohitukine Inhibits Photosynthetic Processes, Growth and Induces Antioxidant Defense System in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for IIIM-290 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IIIM-290 is a semi-synthetic derivative of the chromone (B188151) alkaloid rohitukine (B1679509), emerging as a potent and orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4][5] Preclinical studies have demonstrated its significant anti-cancer activity in various animal models, including pancreatic, colon, and leukemia xenografts.[2][3][4][6] The primary mechanism of action of this compound involves the induction of p53-dependent mitochondrial apoptosis.[6] These application notes provide detailed protocols for the utilization of this compound in preclinical animal models of pancreatic cancer and leukemia, based on published research.
Mechanism of Action: CDK9 Inhibition and p53-Dependent Apoptosis
This compound exerts its anti-tumor effects by potently inhibiting CDK9, a key regulator of transcriptional elongation. Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins, ultimately triggering programmed cell death. A crucial aspect of this compound's mechanism is the induction of apoptosis through a p53-dependent mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent caspase activation.[6][7][8][9]
Figure 1: Simplified signaling pathway of this compound-induced apoptosis.
Data Presentation
In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Animal Model | This compound Dose (Oral) | Key Findings | Reference |
| Pancreatic Cancer | MIAPaCa-2 | Xenograft | 50 mg/kg | Significant tumor growth inhibition | [2][3][4][6] |
| Leukemia | MOLT-4 | Xenograft | 50 mg/kg | Increased survival | [6] |
| Leukemia | P388 | Murine Leukemia | 50 mg/kg | Increased survival | [6] |
| Leukemia | L1210 | Murine Leukemia | 50 mg/kg | Increased survival | [6] |
Pharmacokinetic Profile of this compound in Mice
| Parameter | Value |
| Oral Bioavailability | 71% |
| Tmax | 2 h |
| Cmax | 1.2 µg/mL |
| Half-life (t1/2) | 5.4 h |
Experimental Protocols
General Guidelines for Animal Studies
All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Aseptic surgical techniques and appropriate anesthesia should be used for all procedures.
Protocol 1: Pancreatic Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous pancreatic cancer xenograft model and subsequent treatment with this compound.
Materials:
-
MIAPaCa-2 human pancreatic cancer cells
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Matrigel (optional)
-
Sterile PBS
-
Trypsin-EDTA
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calipers
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
Procedure:
-
Cell Culture: Culture MIAPaCa-2 cells in the recommended medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel (optional) at a concentration of 5 x 10^6 cells/100 µL. Keep cells on ice.
-
Tumor Inoculation:
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: Volume = (length x width²) / 2.[10]
-
-
This compound Formulation: Prepare a suspension of this compound in the chosen vehicle at a concentration that allows for the administration of 50 mg/kg in a volume of approximately 100-200 µL per mouse.
-
Treatment:
-
Randomize mice into control and treatment groups.
-
Administer this compound (50 mg/kg) or vehicle orally via gavage daily for a specified period (e.g., 21 days).
-
-
Endpoint Analysis:
-
Monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting for apoptosis markers).
-
Figure 2: Experimental workflow for the pancreatic cancer xenograft model.
Protocol 2: Leukemia Xenograft Model
This protocol outlines the establishment of a systemic leukemia model and treatment with this compound.
Materials:
-
MOLT-4 human acute lymphoblastic leukemia cells
-
Immunodeficient mice (e.g., NOD/SCID), 6-8 weeks old
-
This compound
-
Vehicle for oral administration
-
Sterile PBS
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Flow cytometer and relevant antibodies (e.g., anti-human CD45)
-
Anesthetic
Procedure:
-
Cell Culture: Culture MOLT-4 cells in suspension to the desired density.
-
Cell Preparation: Wash cells with sterile PBS and resuspend at a concentration of 1 x 10^7 cells/100 µL in sterile PBS. Keep cells on ice.
-
Leukemia Inoculation:
-
Inject 100 µL of the cell suspension intravenously via the tail vein.
-
-
Disease Progression Monitoring:
-
Monitor the mice for signs of leukemia, such as weight loss, hunched posture, and hind-limb paralysis.
-
Periodically collect peripheral blood to monitor the engraftment of human leukemia cells by flow cytometry using an anti-human CD45 antibody.[1]
-
-
This compound Formulation: Prepare the this compound suspension as described in Protocol 1.
-
Treatment:
-
Once leukemia is established (e.g., detectable human CD45+ cells in peripheral blood), randomize mice into control and treatment groups.
-
Administer this compound (50 mg/kg) or vehicle orally via gavage daily.
-
-
Endpoint Analysis:
-
Monitor survival as the primary endpoint.
-
At the time of euthanasia, collect bone marrow, spleen, and other organs to assess leukemic infiltration.
-
Protocol 3: Assessment of p53-Dependent Mitochondrial Apoptosis in Vivo
This protocol provides a general framework for evaluating the mechanism of action of this compound in tumor tissues from treated animals.
Materials:
-
Tumor tissue from control and this compound-treated mice
-
Lysis buffer
-
Antibodies for western blotting (e.g., anti-p53, anti-Bax, anti-cleaved caspase-3, anti-PARP)
-
Mitochondrial fractionation kit
-
Cytochrome c ELISA kit or antibody for western blotting
-
TUNEL assay kit
-
Immunohistochemistry reagents
Procedure:
-
Tissue Collection: Excise tumors from euthanized mice and either snap-freeze in liquid nitrogen for biochemical analysis or fix in formalin for histology.
-
Western Blotting:
-
Prepare protein lysates from tumor tissues.
-
Perform western blotting to assess the expression levels of p53, Bax, cleaved caspase-3, and cleaved PARP.
-
-
Mitochondrial Fractionation:
-
Isolate mitochondrial and cytosolic fractions from fresh or frozen tumor tissue using a commercial kit.
-
Analyze the fractions for the release of cytochrome c from the mitochondria into the cytosol by western blotting or ELISA.
-
-
TUNEL Assay:
-
Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay on formalin-fixed, paraffin-embedded tumor sections to detect DNA fragmentation, a hallmark of apoptosis.
-
-
Immunohistochemistry:
-
Perform immunohistochemistry on tumor sections to visualize the localization and expression of key apoptotic proteins.
-
Safety and Toxicology
Preclinical studies have indicated that this compound is not mutagenic, genotoxic, or cardiotoxic.[2][3][6] However, as with any experimental compound, it is essential to monitor animals for any signs of toxicity, including:
-
Changes in body weight (a loss of more than 15-20% is a common endpoint)
-
Changes in food and water consumption
-
Changes in behavior and appearance (e.g., lethargy, ruffled fur)
-
Signs of gastrointestinal distress
A thorough toxicological evaluation, including hematology and clinical chemistry, should be performed in dedicated toxicology studies.
Conclusion
This compound is a promising, orally bioavailable CDK9 inhibitor with demonstrated efficacy in preclinical models of pancreatic cancer and leukemia. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound in various animal models. Adherence to detailed and standardized experimental procedures is crucial for obtaining reproducible and reliable data.
References
- 1. Monitoring of engraftment and progression of acute lymphoblastic leukemia in individual NOD/SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 6. A rohitukine derivative this compound induces p53 dependent mitochondrial apoptosis in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The ARTS of p53-dependent mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p53 induces ARTS to promote mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ARTS of p53-dependent mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for IIIM-290 in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
IIIM-290 is a potent and orally active cyclin-dependent kinase (CDK) inhibitor, demonstrating significant therapeutic potential in preclinical cancer models. A semi-synthetic derivative of the natural product rohitukine, this compound exhibits strong inhibitory activity against CDK9/T1, a key regulator of transcription and cell cycle progression.[1][2] Its mechanism of action involves the induction of caspase-dependent apoptosis in cancer cells, making it a promising candidate for further clinical investigation.[2] Notably, this compound has shown efficacy in pancreatic, colon, and leukemia xenograft models and possesses favorable pharmacokinetic properties, including high oral bioavailability.[3][2][4]
These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and relevant signaling pathways for the use of this compound in xenograft studies based on available preclinical data.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound derived from preclinical studies. This information is crucial for designing and interpreting in vivo experiments.
| Parameter | Value | Cancer Models | Reference |
| Effective Dosage | 50 mg/kg | Pancreatic, Colon, Leukemia | [1][2] |
| Administration Route | Oral (p.o.) | Pancreatic, Colon, Leukemia | [2] |
| Oral Bioavailability | 71% | Not specified | [2] |
| In vitro IC50 (CDK9/T1) | 1.9 nM | Not applicable | [2] |
| In vitro GI50 (Molt-4/MIAPaCa-2) | < 1.0 µM | Leukemia, Pancreatic | [3][2] |
Signaling Pathway of this compound
This compound primarily functions by inhibiting CDK9, a component of the positive transcription elongation factor b (P-TEFb). This inhibition disrupts the transcription of anti-apoptotic proteins, ultimately leading to programmed cell death.
Caption: this compound inhibits CDK9, leading to decreased transcription of anti-apoptotic genes and subsequent apoptosis.
Experimental Protocols
This section details the recommended methodology for conducting xenograft studies with this compound.
I. Cell Lines and Culture
-
Recommended Cell Lines:
-
Pancreatic Cancer: MIAPaCa-2
-
Leukemia: Molt-4
-
Colon Cancer: (Specific cell line not detailed in provided results, but a common choice would be HCT-116 or SW620)
-
-
Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.
II. Animal Model
-
Species: Immunocompromised mice (e.g., Nude, SCID, or NOD/SCID) are suitable for establishing xenografts.
-
Age/Weight: Use mice aged 6-8 weeks with a body weight of 20-25 grams.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
III. Xenograft Implantation
-
Harvest cultured cancer cells during their exponential growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel (or another suitable extracellular matrix) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
IV. Treatment Protocol
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Group Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
This compound Formulation: Prepare a fresh formulation of this compound for oral administration. While the specific vehicle is not detailed in the provided search results, a common vehicle for oral gavage is 0.5% carboxymethylcellulose (CMC) in water.
-
Dosing:
-
Treatment Group: Administer this compound at a dose of 50 mg/kg body weight via oral gavage.
-
Control Group: Administer the vehicle solution of equivalent volume.
-
-
Dosing Schedule: A daily dosing schedule for a specified period (e.g., 21 days) has been suggested in preclinical studies.[3]
-
Monitoring: Monitor the body weight and general health of the animals throughout the study.
V. Efficacy Evaluation
-
Tumor Growth Inhibition (TGI): At the end of the study, calculate the TGI for the this compound treated group compared to the control group.
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration.
-
Tissue Collection: At necropsy, tumors and major organs can be collected for further analysis (e.g., histopathology, biomarker analysis).
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a xenograft study involving this compound.
Caption: A typical workflow for evaluating the efficacy of this compound in a subcutaneous xenograft model.
Safety and Toxicology
Preclinical studies have indicated that this compound is well-tolerated, with no reported mutagenic, genotoxic, or cardiotoxic effects.[1][2] It also appears to be metabolically stable and does not have liability with cytochrome P450 enzymes or efflux pumps.[1][2]
Conclusion
This compound is a promising oral CDK inhibitor with demonstrated in vivo efficacy in various cancer xenograft models at a dose of 50 mg/kg. The protocols and data presented in these application notes are intended to serve as a guide for researchers designing and conducting preclinical studies with this compound. Adherence to these guidelines will help ensure the generation of robust and reproducible data to further elucidate the therapeutic potential of this compound. As of early 2020, this compound has received approval to enter clinical trials for pancreatic cancer.[4][5]
References
Application Notes and Protocols for IIIM-290 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
IIIM-290 is a semi-synthetic derivative of the natural chromone (B188151) alkaloid rohitukine (B1679509). It has emerged as a potent and orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2] By selectively targeting CDK9, this compound disrupts the expression of anti-apoptotic proteins and oncogenes, leading to cell cycle arrest and apoptosis in various cancer cell lines.[3][4] These application notes provide detailed protocols for utilizing this compound in a range of cell-based assays to evaluate its therapeutic potential.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of CDK9/Cyclin T1, with a secondary activity against CDK2/Cyclin A.[2] This inhibition leads to the dephosphorylation of the C-terminal domain of RNA Polymerase II, subsequently downregulating the transcription of short-lived anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC. The depletion of these critical survival factors triggers a p53-dependent mitochondrial apoptosis pathway.[3] This cascade involves the upregulation of pro-apoptotic proteins PUMA and BAX, leading to the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[3] Furthermore, this compound has been shown to induce an S-phase arrest in the cell cycle, elevate intracellular calcium levels, and promote the generation of reactive oxygen species (ROS).[3]
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 / GI50 Value | Reference |
| CDK9/T1 | Kinase Assay | 1.9 nM | [1][2] |
| CDK2/A | Kinase Assay | 16 ± 1 nM | [2] |
| Molt-4 (Leukemia) | Cell Growth Inhibition | < 1.0 µM | [1] |
| MIAPaCa-2 (Pancreatic) | Cell Growth Inhibition | < 1.0 µM | [1] |
Cellular Effects of this compound in Molt-4 Cells (48h treatment)
| Parameter | Concentration | Result | Reference |
| Apoptosis | 1 µM | 93% of cells | [3] |
| Cell Cycle | Not specified | S-phase arrest | [3] |
| ROS Generation | Concentration-dependent | Increased | [3] |
| Mitochondrial Potential | Concentration-dependent | Decreased | [3] |
| Intracellular Calcium | Concentration-dependent | Increased | [3] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (GI50).
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines (e.g., Molt-4, MIAPaCa-2)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Allow cells to adhere overnight (for adherent cells).
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Molt-4 or other susceptible cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density that will not lead to over-confluence after the treatment period.
-
Treat cells with the desired concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) or vehicle control (DMSO) for 48 hours.[3]
-
Harvest the cells (including floating cells) and wash them twice with cold PBS by centrifugation (300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Cancer cell lines
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
Harvest cells and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells for at least 2 hours at -20°C.
-
Wash the cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Workflow for Annexin V/PI apoptosis assay.
References
- 1. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A rohitukine derivative this compound induces p53 dependent mitochondrial apoptosis in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
Application Notes and Protocols for IIIM-290 in Leukemia Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
IIIM-290 is a semi-synthetic derivative of the natural chromone (B188151) alkaloid Rohitukine (B1679509), isolated from the Indian medicinal plant Dysoxylum binectariferum.[1][2][3][4] It has been identified as a potent, orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9) with significant anti-cancer properties.[1][2][4] These application notes provide a comprehensive overview of the pre-clinical findings and detailed protocols for studying the effects of this compound on leukemia cell lines, particularly the acute lymphoblastic leukemia cell line MOLT-4.[1][5]
Mechanism of Action
This compound exerts its anti-leukemic effects through a multi-faceted mechanism primarily centered on the induction of p53-dependent mitochondrial apoptosis and cell cycle arrest.[5] As a potent inhibitor of CDK9, with an IC50 of 1.9 nM, it disrupts the cell cycle machinery.[1][2][4] In MOLT-4 acute lymphoblastic leukemia cells, treatment with this compound leads to a cascade of events including:
-
Induction of Apoptosis: this compound triggers programmed cell death by upregulating pro-apoptotic proteins such as PUMA and BAX.[5] This leads to a decrease in mitochondrial membrane potential, the release of cytochrome c, and subsequent cleavage (activation) of caspase-3 and PARP.[5]
-
p53-Dependence: The apoptotic effects of this compound have been shown to be dependent on the tumor suppressor protein p53. Silencing of p53 in MOLT-4 cells abrogates the apoptotic response to the compound.[5]
-
Cell Cycle Arrest: The compound causes an arrest of the cell cycle in the synthesis (S) phase in MOLT-4 cells.[5]
-
Induction of Oxidative Stress: Treatment with this compound results in elevated levels of reactive oxygen species (ROS) and intracellular calcium.[5]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in leukemia models.
| Parameter | Value | Cell Line/Model | Reference |
| CDK9/T1 Inhibition (IC50) | 1.9 nM | Kinase Assay | [1][2][4] |
| Cell Growth Inhibition (GI50) | < 1.0 µM | MOLT-4 | [1][2] |
| In Vivo Efficacy | Tumor Growth Inhibition | Leukemia Xenografts (P388, L1210) | [1][5] |
| Oral Bioavailability | 71% | Preclinical Models | [1][2][4] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a general experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound-induced apoptosis in leukemia cells.
Caption: General experimental workflow for evaluating this compound in leukemia cell lines.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound. These are standard methods that can be adapted for specific experimental needs.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on leukemia cells and calculate the GI50 value.
Materials:
-
Leukemia cell line (e.g., MOLT-4)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration to determine the GI50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.[6][7]
Materials:
-
Treated and untreated leukemia cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
FACS tubes
-
PBS
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated leukemia cells
-
70% ice-cold ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
FACS tubes
Procedure:
-
Cell Treatment and Harvesting: Treat approximately 1 x 10⁶ cells with this compound for the desired time. Harvest the cells by centrifugation.
-
Washing: Wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cells in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
This compound is a promising therapeutic candidate for leukemia, demonstrating potent activity in preclinical models. Its mechanism of action, involving CDK9 inhibition and induction of p53-dependent apoptosis, provides a strong rationale for its clinical development. The protocols outlined above provide a framework for researchers to further investigate the anti-leukemic properties of this compound and similar compounds.
References
- 1. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Studies Towards the Synthesis of Anti-cancer agent this compound [dr.iiserpune.ac.in:8080]
- 5. A rohitukine derivative this compound induces p53 dependent mitochondrial apoptosis in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IIIM-290 in Colon Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IIIM-290 is a potent and orally bioavailable semi-synthetic derivative of the natural chromone (B188151) alkaloid Rohitukine, isolated from the Indian medicinal plant Dysoxylum binectariferum.[1][2] It functions as a highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1] By inhibiting CDK9, this compound has demonstrated significant anti-cancer activity, including efficacy in preclinical models of colon cancer.[1] These application notes provide a comprehensive guide for the utilization of this compound in colon cancer research, detailing its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action
This compound exerts its anti-cancer effects by targeting the CDK9/Cyclin T1 complex, also known as positive transcription elongation factor b (p-TEFb). CDK9 is responsible for phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for the transition from transcriptional initiation to productive elongation. Inhibition of CDK9 by this compound leads to a global decrease in the transcription of short-lived mRNAs, particularly those encoding anti-apoptotic proteins (e.g., Mcl-1, Bcl-2) and oncoproteins that are crucial for the survival and proliferation of cancer cells.[3][4] This transcriptional repression ultimately induces cell cycle arrest and apoptosis in susceptible cancer cells.[4][5] In the context of colon cancer, inhibition of CDK9 has also been shown to suppress the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6]
Data Presentation
The following tables summarize the available quantitative data for this compound and related Rohitukine derivatives in cancer models.
Table 1: In Vitro Activity of this compound and a Related Rohitukine Derivative
| Compound | Assay | Cell Line(s) | IC50/GI50 | Reference |
| This compound | CDK9/T1 Kinase Assay | - | IC50: 1.9 nM | [1] |
| This compound | Cell Growth Assay | Molt-4/MIAPaCa-2 | GI50: < 1.0 µM | [1] |
| Chloro-substituted styryl derivative of Rohitukine N-oxide | Cell Growth Assay | HCT-116 (Colon) | GI50: 2.5-9.7 µM | [7] |
Table 2: In Vivo Efficacy of this compound
| Compound | Cancer Model | Administration Route | Dosage | Outcome | Reference |
| This compound | Colon Xenograft | Oral (po) | 50 mg/kg | Efficacious | [1] |
| This compound | Pancreatic Xenograft | Oral (po) | 50 mg/kg | Efficacious | [1] |
| This compound | Leukemia Xenograft | Oral (po) | 50 mg/kg | Efficacious | [1] |
Signaling Pathway Diagram
Caption: this compound inhibits the CDK9/Cyclin T1 complex, preventing the phosphorylation of RNA Polymerase II and leading to decreased transcription of anti-apoptotic proteins, ultimately inducing apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in colon cancer models. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal growth inhibitory concentration (GI50) of this compound.
Materials:
-
Human colon cancer cell lines (e.g., HCT-116, HT-29, SW620)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM) or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 value.[8]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Colon cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations (e.g., 1x, 2x, and 5x the GI50 value) for 24 or 48 hours. Include a vehicle control.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.[3]
Western Blot Analysis
This protocol is for assessing the effect of this compound on target proteins.
Materials:
-
Colon cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-CDK9, anti-p-RNAPII (Ser2), anti-Mcl-1, anti-Bcl-2, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer on ice.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and visualize the protein bands using an ECL substrate.[9]
In Vivo Xenograft Model
This protocol is for evaluating the anti-tumor efficacy of this compound in vivo.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Colon cancer cells (e.g., HCT-116)
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Calipers
Procedure:
-
Subcutaneously inject 1-5 x 10^6 colon cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose (e.g., 50 mg/kg) and schedule (e.g., daily or every other day). The control group should receive the vehicle.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, western blotting).[10][11]
Experimental Workflow Diagrams
Caption: A typical in vitro experimental workflow for evaluating the effects of this compound on colon cancer cells.
Caption: A standard workflow for assessing the in vivo anti-tumor efficacy of this compound in a colon cancer xenograft model.
References
- 1. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of multiple CDKs potentiates colon cancer chemotherapy via p73-mediated DR5 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of CDK9 Inhibition by Dinaciclib in Combination with Apoptosis Modulating izTRAIL for the Treatment of Colorectal Cancer | MDPI [mdpi.com]
- 6. Cyclin-dependent kinase 9 inhibitors as oncogene signaling modulators in combination with targeted therapy for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orally bioavailable styryl derivative of rohitukine-N-oxide inhibits CDK9/T1 and the growth of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel therapeutic diiminoquinone exhibits anticancer effects on human colorectal cancer cells in two-dimensional and three-dimensional in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Bufalin Inhibits HCT116 Colon Cancer Cells and Its Orthotopic Xenograft Tumor in Mice Model through Genes Related to Apoptotic and PTEN/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
IIIM-290 solution preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
IIIM-290 is a potent and orally bioavailable semi-synthetic derivative of the natural product rohitukine.[1][2] It functions as a selective inhibitor of Cyclin-Dependent Kinase 9 (Cdk-9), a key regulator of transcription, thereby inducing apoptosis in various cancer cell lines.[3][4] Preclinical studies have demonstrated its efficacy in xenograft models of colon, pancreatic, and leukemia cancers.[1][3] Due to its therapeutic potential, this compound is a compound of significant interest for cancer research and drug development.
This document provides detailed protocols for the preparation and use of this compound in experimental settings, including solution preparation, cell viability assays, and apoptosis analysis.
Physicochemical Properties and Solubility
This compound in its base form exhibits low aqueous solubility, which can present challenges in experimental setups. To address this, a hydrochloride salt (this compound·HCl) has been developed with significantly improved aqueous solubility.
| Property | Value | Reference |
| Chemical Formula | C26H25Cl2NO5 | [2] |
| Molecular Weight | 518.39 g/mol | N/A |
| Aqueous Solubility (Base) | ~8.6 µg/mL | [1][2] |
| Aqueous Solubility (HCl Salt) | ~387 µg/mL (45-fold improvement) | [1] |
| Mechanism of Action | Cdk-9 Inhibitor | [3][5] |
| Primary Effect | Induction of caspase-dependent apoptosis | [3][4] |
Solution Preparation
Due to its hydrophobic nature, this compound is typically prepared as a concentrated stock solution in an organic solvent, which is then diluted to the final experimental concentration in aqueous media. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating stock solutions.
Materials:
-
This compound powder (or this compound·HCl)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol for 10 mM Stock Solution:
-
Calculate the required mass:
-
Molecular Weight of this compound = 518.39 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 518.39 g/mol * 1 mL = 0.0051839 g = 5.18 mg
-
-
-
Dissolution:
-
Aseptically weigh 5.18 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO.
-
Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucially, ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound from your stock solution in complete culture medium. A common approach is to use a 10-point, 3-fold serial dilution to cover a wide concentration range (e.g., 0.01 µM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared this compound working solutions or control solutions.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100
-
-
Plot the % Viability against the log of the inhibitor concentration and use a non-linear regression analysis to determine the GI50 value.
-
Caspase-Dependent Apoptosis Assay
This protocol outlines the detection of apoptosis induced by this compound through the measurement of caspase-3/7 activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well, opaque-walled plates
-
This compound working solutions
-
Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the Cell Viability Assay protocol, using an opaque-walled 96-well plate suitable for luminescence readings.
-
-
Incubation:
-
Incubate the plate for a period determined by your experimental design (e.g., 6, 12, or 24 hours).
-
-
Caspase Activity Measurement:
-
Equilibrate the plate and the caspase assay reagent to room temperature.
-
Add a volume of the caspase assay reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents of the wells by gently shaking on a plate shaker for 30 seconds to 2 minutes to induce cell lysis and initiate the enzymatic reaction.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Normalize the luminescence signal of the treated wells to the vehicle control to determine the fold-change in caspase-3/7 activity.
-
Visualizations
Signaling Pathway of this compound
Caption: Cdk-9 inhibition by this compound leads to p53-dependent apoptosis.
Experimental Workflow for Cell Viability Assay
References
- 1. ufcbio.com [ufcbio.com]
- 2. DMSO stock preparation [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of IIIM-290
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of IIIM-290, a potent cyclin-dependent kinase (Cdk) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound free base?
The aqueous solubility of this compound free base is approximately 8.6 μg/mL.[1][2][3][4] This low solubility can be a limiting factor for achieving optimal in vivo efficacy, often necessitating higher doses.[1][2][3][4]
Q2: What are the primary methods to improve the aqueous solubility of this compound?
The two main strategies that have been successfully employed to enhance the aqueous solubility of this compound are salt formation and the preparation of solid dispersions.[1][2][3]
Q3: Which salt form of this compound provides the best solubility enhancement?
The hydrochloride (HCl) salt of this compound has been identified as a highly favorable counterion, demonstrating a significant improvement in aqueous solubility.[1][3][4] The hippurate salt has also been shown to increase water solubility to a similar extent.[1][4]
Q4: How much does the HCl salt improve the solubility of this compound?
The formation of the HCl salt can increase the aqueous solubility of this compound by approximately 40 to 45-fold, reaching a concentration of about 362.23 μg/mL.[1][3][4]
Q5: What is a solid dispersion and how does it improve the solubility of this compound?
A solid dispersion is a system where the drug (this compound) is dispersed in an inert carrier matrix, often a hydrophilic polymer.[2] This formulation can enhance the dissolution rate and solubility by converting the drug to an amorphous state and increasing the surface area for dissolution.[2]
Q6: Which polymer has been shown to be effective for creating a solid dispersion of this compound?
Polyvinylpyrrolidone K-30 (PVP K-30) has been successfully used to prepare a binary solid dispersion of this compound, resulting in a 17-fold improvement in its aqueous solubility.[2]
Q7: Does improving the solubility of this compound affect its biological activity?
The formation of the this compound HCl salt did not alter its inhibitory activity against Cdk-2 and Cdk-9.[3]
Q8: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Cdk-9/T1.[5][6] It induces p53-dependent mitochondrial apoptosis in cancer cells, which involves the upregulation of pro-apoptotic proteins like PUMA and BAX, leading to the release of cytochrome c and activation of caspases.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low aqueous solubility of this compound free base in experimental assays. | Inherent poor solubility of the compound. | Consider using the pre-formulated this compound HCl salt, which has significantly higher aqueous solubility.[1][3][4] Alternatively, prepare a solid dispersion with PVP K-30.[2] |
| Precipitation of this compound during dilution of a stock solution into aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous medium. | Use the HCl salt form for better solubility.[3] If using the free base, consider the use of co-solvents or preparing a solid dispersion. Ensure the final concentration is below the solubility limit in the chosen buffer. |
| Inconsistent results in cell-based assays. | Poor solubility leading to variable concentrations of the active compound. Precipitation of the compound in the cell culture medium. | Switch to the more soluble this compound HCl salt.[3] Prepare a fresh, clear solution before each experiment. Visually inspect for any precipitation. |
| Difficulty in preparing a salt of this compound. | Inappropriate solvent system or counterion selection. | A miniaturized 96-well plate salt screening can be used to efficiently identify suitable counterions and solvent conditions.[1][3] Methanol (B129727)/chloroform mixtures have been identified as suitable reaction solvents for scale-up.[6] |
| Low bioavailability in in vivo studies. | Poor dissolution of the compound in the gastrointestinal tract. | The use of the this compound HCl salt or the VKB-SD75 solid dispersion has been shown to improve oral bioavailability and plasma exposure in animal models.[2][3] |
Quantitative Data Summary
Table 1: Aqueous Solubility of this compound and its Formulations
| Compound/Formulation | Aqueous Solubility (μg/mL) | Fold Increase vs. Free Base | Reference(s) |
| This compound (Free Base) | ~8.6 | - | [1][2][3][4] |
| This compound HCl Salt | 362.23 ± 38.39 | ~42 | [1][4] |
| This compound Hippurate | 360.02 ± 13.19 | ~42 | [1][4] |
| VKB-SD75 (Solid Dispersion with PVP K-30, 1:4 w/w) | Not explicitly quantified in μg/mL, but stated as a 17-fold improvement. | 17 | [2] |
Table 2: Pharmacokinetic Parameters of this compound Formulations in BALB/c Mice
| Formulation | Improvement in Plasma Exposure | Reference(s) |
| This compound HCl Salt | >1.5-fold improvement in AUC, Cmax, and half-life | [3] |
| VKB-SD75 (Solid Dispersion) | 1.9-fold improvement in plasma exposure | [2] |
Experimental Protocols
Protocol 1: Miniaturized 96-Well Plate Salt Screening for this compound
This protocol is adapted from the solubility-guided salt screening methodology used for this compound.[1][3]
Materials:
-
This compound
-
A selection of acidic counterions
-
Methanol
-
96-well plates
-
Plate shaker with temperature control
-
Centrifuge for microcentrifuge tubes
-
HPLC system
Procedure:
-
Prepare a 25 mM solution of this compound in methanol.
-
Dispense 50 µL of the this compound solution into each well of a 96-well plate.
-
Evaporate the methanol by shaking the plate at 50°C and 300 rpm. Further dry the plate overnight in a desiccator.
-
Prepare 25 mM methanolic solutions of the selected counterions. For volatile acids like HCl, use a 125 mM aqueous solution.
-
Add 50 µL of each counterion solution to the respective wells containing the dried this compound.
-
Add 200 µL of the desired reaction solvent to each well.
-
Seal the plate and shake at 300 rpm and 50°C for 6-7 hours to allow for reaction and solvent evaporation.
-
To determine the equilibrium solubility, add 200 µL of water to each well.
-
Shake the plate at 300 rpm and 25°C for 24 hours.
-
Transfer the solutions to microcentrifuge tubes and centrifuge at 16,000 rpm at 25°C.
-
Dilute the supernatant with methanol and analyze the concentration of this compound by HPLC.
Protocol 2: Preparation of this compound Solid Dispersion with PVP K-30 (Solvent Evaporation Method)
This is a generalized protocol based on the successful formulation of VKB-SD75.[2]
Materials:
-
This compound
-
PVP K-30
-
A suitable organic solvent (e.g., methanol, ethanol, or a mixture)
-
Rotary evaporator or vacuum oven
Procedure:
-
Weigh this compound and PVP K-30 in a 1:4 weight-to-weight ratio.
-
Dissolve both the this compound and PVP K-30 in a minimal amount of a suitable organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue drying the solid mass under a high vacuum for an extended period (e.g., 24 hours) to ensure the complete removal of any residual solvent.
-
The resulting solid dispersion can be gently ground and sieved to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator to prevent moisture absorption.
Visualizations
Caption: Workflow for enhancing the aqueous solubility of this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, this compound: Multiwell-Plate Salt Screening and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - figshare - Figshare [figshare.com]
- 6. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, this compound: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A rohitukine derivative this compound induces p53 dependent mitochondrial apoptosis in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: IIIM-290 Hydrochloride Salt Formulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation of IIIM-290 hydrochloride salt. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and formulation of this compound hydrochloride salt, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Aqueous Solubility or Precipitation | Common Ion Effect: Reduced solubility in media containing chloride ions (e.g., HCl buffers)[1][2]. | 1. Assess solubility in different media: Compare solubility in water versus chloride-containing buffers. 2. Use alternative buffers: If the common ion effect is confirmed, consider using non-chloride acidic buffers (e.g., citrate, phosphate) for dissolution, provided the pH is maintained below the pKa of this compound. 3. Consider the free base: In some acidic pH ranges, the free base may exhibit higher solubility than the hydrochloride salt[1][2]. |
| pH-Dependent Solubility: this compound is a weak base, and its solubility is highly dependent on pH. The salt can convert to the less soluble free base at a pH above its calculated pHmax of 3.59[3][4]. | 1. Maintain acidic pH: Ensure the pH of the formulation vehicle is maintained below 3.0 to prevent conversion to the free base. 2. Avoid basic excipients: Do not use excipients that can increase the microenvironmental pH above the pHmax[3][4]. | |
| Inconsistent Dissolution Profiles | Polymorphism: The presence of different crystalline forms of this compound HCl can lead to variable dissolution rates. | 1. Characterize solid form: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the crystalline form of the salt. 2. Control crystallization conditions: Standardize the solvent system (MeOH/CHCl3 (75:25 v/v) is optimal for crystalline salt), temperature, and cooling rate during salt formation to ensure consistent polymorph generation[3][4]. |
| Wetting Issues: Poor wetting of the powder can lead to slow and inconsistent dissolution. | 1. Incorporate wetting agents: Consider the use of surfactants (e.g., Tween 80) in the dissolution medium to improve wettability. 2. Particle size reduction: Micronization of the this compound HCl salt can increase the surface area and improve dissolution. | |
| Chemical Instability in Formulation | Hygroscopicity: The hydrochloride salt of this compound has a higher moisture content (5% w/w) compared to the free base (3.5% w/w), which can affect stability[3]. | 1. Control humidity during storage and handling: Store the salt in a desiccator or a controlled low-humidity environment. 2. Use appropriate packaging: Employ moisture-resistant packaging for long-term storage. |
| Disproportionation: The salt can convert back to the free base in the solid state, especially in the presence of moisture and basic excipients. | 1. Excipient compatibility studies: Perform compatibility studies with planned excipients, particularly checking for any basic impurities. 2. Monitor for free base: Use analytical techniques like PXRD or vibrational spectroscopy to monitor for the presence of the free base in stability samples. | |
| Amorphous Material Formation | Inappropriate Solvent System: The use of certain solvent combinations during salt formation can lead to the generation of an amorphous product with a lower melting point (120-140 °C) instead of the desired crystalline form (312–315 °C)[3][4]. | 1. Use the recommended solvent system: For the preparation of the crystalline HCl salt, a mixture of MeOH/CHCl3 (75:25 v/v) has been shown to be effective[3][4]. 2. Characterize the product: After synthesis, confirm the crystalline nature of the salt using PXRD and DSC. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using the hydrochloride salt of this compound over the free base?
A1: The primary advantage is the significant improvement in aqueous solubility. The this compound hydrochloride salt exhibits an approximately 45-fold increase in aqueous solubility compared to the free base (362.23 µg/mL for the HCl salt vs. 8.6 µg/mL for the free base)[5]. This enhanced solubility leads to an improved dissolution profile and better oral bioavailability[3][5].
Q2: How does the hydrochloride salt of this compound impact its pharmacokinetic profile?
A2: Oral administration of the this compound HCl salt in BALB/c mice resulted in a greater than 1.5-fold improvement in the area under the curve (AUC), maximum concentration (Cmax), and half-life (T1/2) compared to the free base[3][5].
Q3: Does the formation of the hydrochloride salt affect the biological activity of this compound?
A3: No, the hydrochloride salt does not alter the inhibitory activity of this compound against cyclin-dependent kinase (Cdk)-2 and Cdk-9[3][5].
Q4: What is the optimal solvent system for the scale-up synthesis of crystalline this compound HCl?
A4: A solvent mixture of methanol (B129727)/chloroform (75:25 v/v) has been identified as the optimal reaction solvent for the gram-scale synthesis of the crystalline hydrochloride salt[3][4].
Q5: What analytical techniques are recommended for characterizing this compound hydrochloride salt?
A5: A comprehensive characterization of this compound HCl salt should include:
-
1H and 13C NMR: To confirm the formation of the salt and identify protonation sites[3][5][6].
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure[3][5].
-
Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior[3][5].
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify changes in vibrational modes upon salt formation[3][5].
-
Scanning Electron Microscopy (SEM): To observe the morphology of the crystals[3][5].
Data Presentation
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound Free Base | This compound HCl Salt | Reference(s) |
| Aqueous Solubility | ~8.6 µg/mL | 362.23 ± 38.39 µg/mL | [3][5] |
| Log P | 3.1 ± 0.22 | 1.82 ± 0.14 | [3] |
| Moisture Content (% w/w) | 3.5 | 5.0 | [3][7] |
| Melting Point | Amorphous | 312–315 °C | [3][4] |
Table 2: Pharmacokinetic Parameters of this compound and its Hydrochloride Salt in BALB/c Mice (50 mg/kg, oral)
| Parameter | This compound Free Base | This compound HCl Salt | Reference(s) |
| T1/2 (h) | 1.92 | 5.06 | [3] |
| Cmax (ng/mL) | 656 | 1030 | [3] |
| Tmax (h) | 1.0 | 2.0 | [3] |
| AUC0–t (ng h/mL) | 2570 | 3600 | [3] |
| AUC0–∞ (ng h/mL) | 2570 | 3710 | [3] |
Experimental Protocols
Scale-up Synthesis of this compound Hydrochloride Salt
This protocol describes the gram-scale synthesis of crystalline this compound HCl.
Materials:
-
This compound free base
-
Methanol (MeOH), anhydrous
-
Chloroform (CHCl3), anhydrous
-
Hydrochloric acid (HCl), 1.25 M in methanol
-
Round bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Methodology:
-
Dissolve this compound free base in a 75:25 (v/v) mixture of methanol and chloroform. The low solubility of the free base in methanol alone necessitates this solvent combination[3][4].
-
Stir the solution at room temperature.
-
Slowly add one molar equivalent of 1.25 M HCl in methanol to the stirring solution.
-
Continue stirring for 2-3 hours at room temperature to allow for complete salt formation and precipitation.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting solid with a suitable non-solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Dry the solid under vacuum to obtain the crystalline this compound hydrochloride salt.
-
Characterize the final product using PXRD and DSC to confirm its crystalline nature and melting point[3][4].
Kinetic Solubility Assay
This protocol outlines a method for determining the kinetic solubility of this compound HCl in a buffered solution.
Materials:
-
This compound HCl
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate shaker
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Prepare a stock solution of this compound HCl in DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells of a 96-well plate.
-
Add the appropriate volume of PBS (pH 7.4) to each well to achieve the desired final compound concentration, ensuring the final DMSO concentration is low (e.g., ≤1%) to minimize its effect on solubility.
-
Seal the plate and shake at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 hours) to allow the solution to reach equilibrium.
-
After incubation, filter the samples to remove any undissolved precipitate.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method[6].
-
The highest concentration at which the compound remains in solution is reported as the kinetic solubility.
In Vitro Dissolution Testing
This protocol describes a standard method for assessing the dissolution rate of this compound HCl.
Materials:
-
This compound HCl capsules or tablets
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution medium (e.g., 900 mL of 0.1 N HCl, pH 1.2)
-
Water bath maintained at 37 ± 0.5 °C
-
Syringes and filters
-
HPLC system
Methodology:
-
Place 900 mL of the dissolution medium into each vessel of the dissolution apparatus and allow the temperature to equilibrate to 37 ± 0.5 °C.
-
Place one capsule or tablet of this compound HCl into each vessel.
-
Begin rotation of the paddles at a specified speed (e.g., 50 rpm).
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw an aliquot of the dissolution medium.
-
Immediately filter the withdrawn sample through a suitable filter (e.g., 0.45 µm).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Analyze the filtered samples for the concentration of dissolved this compound using a validated HPLC method.
-
Calculate the cumulative percentage of drug dissolved at each time point. The HCl salt should show significantly faster dissolution compared to the free base, with nearly complete dissolution within 30 minutes in acidic media[3].
Visualizations
Signaling Pathway
Caption: this compound induced p53-dependent apoptosis pathway.
Experimental Workflow
References
- 1. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions [jstage.jst.go.jp]
- 3. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, this compound: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, this compound: Multiwell-Plate Salt Screening and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: IIIM-290 Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of IIIM-290, a potent and orally active cyclin-dependent kinase 9 (CDK9) inhibitor.
Troubleshooting Guide
This guide addresses common challenges that may be encountered during the synthesis and handling of this compound.
Problem 1: Low Yield in the Final Condensation Step (Total Synthesis)
Question: I am experiencing low yields during the Claisen-Schmidt condensation of (+)-1a (rohitukine) with 2,6-dichlorobenzaldehyde (B137635) to form this compound. What are the possible causes and solutions?
Answer: Low yields in this step can arise from several factors. Here are some troubleshooting suggestions:
-
Purity of Starting Materials: Ensure that the rohitukine (B1679509) starting material is of high purity. Impurities can interfere with the reaction. One report on the impurity profiling of a semi-synthetic batch of this compound identified an impurity carried over from the botanical source material.[1]
-
Reaction Conditions: The reaction is typically base-catalyzed. Optimization of the base, solvent, and temperature may be necessary. A reported protocol for this step specifies the use of potassium hydroxide (B78521) in methanol (B129727) at reflux.[2]
-
Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time. Incomplete reactions will result in lower yields of the desired product.
-
Purification Method: The choice of purification method can significantly impact the final yield. Column chromatography is a common method for purifying this compound.[2]
Problem 2: Presence of Impurities in the Final Product
Question: My final batch of this compound shows the presence of several impurities upon HPLC analysis. How can I identify and minimize these impurities?
Answer: Impurity profiling of this compound has identified three main process-related impurities.[1] Understanding the source of these impurities is key to minimizing their formation.
| Impurity | Name/Structure | Source | Mitigation Strategy |
| Imp-A | Rohitukine | Unreacted starting material from the semi-synthetic route.[1] | Ensure the reaction goes to completion by optimizing reaction time and monitoring via HPLC. Purify the final product using semi-preparative HPLC.[1] |
| Imp-B | Desmethyl-rohitukine | Impurity from the botanical raw material (starting material for semi-synthesis).[1] | Use highly purified rohitukine as the starting material. |
| Imp-F | Desmethyl-IIIM-290 | Chemically transformed product of Imp-B during the synthesis.[1] | Minimize the presence of Imp-B in the starting material. |
Characterization Data for Impurities:
| Impurity | 1H NMR | 13C NMR | ESI-MS (m/z) |
| Imp-A | Consistent with Rohitukine | Consistent with Rohitukine | [M+H]+ 374.1598 |
| Imp-B | Consistent with Desmethyl-rohitukine | Consistent with Desmethyl-rohitukine | [M+H]+ 360.1442 |
| Imp-F | Consistent with Desmethyl-IIIM-290 | Consistent with Desmethyl-IIIM-290 | [M+H]+ 519.0872 |
NMR and MS data are based on the characterization reported in the literature.[1]
Problem 3: Poor Aqueous Solubility of this compound
Question: I am having difficulty dissolving this compound in aqueous solutions for my in vitro/in vivo experiments. How can I improve its solubility?
Answer: this compound is known to have low aqueous solubility (approximately 8.6 μg/mL).[3] To address this, a hydrochloride salt (this compound·HCl) has been developed, which shows a significant improvement in aqueous solubility (approximately 45-fold).[3]
Experimental Workflow for this compound·HCl Salt Formation:
Caption: Workflow for the preparation of this compound hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of cyclin-dependent kinase 9 (CDK9).[4][5] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing caspase-dependent apoptosis in cancer cells.[6]
CDK9 Signaling Pathway Leading to Apoptosis:
Caption: Simplified signaling pathway of this compound-mediated apoptosis.
Q2: Is there a detailed protocol for the total synthesis of this compound?
A2: Yes, the first total synthesis of this compound has been reported.[2][7] The key final step involves a Claisen-Schmidt condensation.
Experimental Protocol: Total Synthesis of this compound (Final Step) [2]
-
Reaction Setup: To a solution of (+)-rohitukine (1a) (1 equivalent) in methanol, add 2,6-dichlorobenzaldehyde (1.2 equivalents).
-
Base Addition: Add a solution of potassium hydroxide (3 equivalents) in methanol to the reaction mixture.
-
Reflux: Reflux the reaction mixture for 3-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize with 1N HCl.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to afford this compound.
Q3: What are the reported yields for the total synthesis of this compound?
A3: The reported yield for the final Claisen-Schmidt condensation step in the total synthesis of this compound is 90%.[2]
Q4: Where can I find the characterization data for this compound?
A4: Detailed characterization data for this compound, including 1H NMR, 13C NMR, and mass spectrometry, can be found in the supplementary information of the publications reporting its synthesis and preclinical development.[2][5]
Q5: What are the key advantages of this compound over other CDK inhibitors?
A5: this compound has demonstrated high potency against CDK9 and, importantly, shows good oral bioavailability, a significant advantage over many other CDK inhibitors that require intravenous administration.[4][5] It has also shown efficacy in in-vivo models of pancreatic, colon, and leukemia cancers.[4][5]
References
- 1. Impurity profiling of anticancer preclinical candidate, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, this compound: Multiwell-Plate Salt Screening and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of CDK9 Inhibition by Dinaciclib in Combination with Apoptosis Modulating izTRAIL for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total Synthesis of Rohitukine and Dysoline and Their Anticancer Analogues Flavopiridol and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: IIIM-290 Stability in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing the potent CDK inhibitor IIIM-290, ensuring its stability in experimental conditions is paramount for obtaining reliable and reproducible results. This technical support center provides essential guidance on handling this compound in cell culture media, including troubleshooting common issues and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A2: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used due to its broad solubilizing capacity. Prepare a high-concentration stock, for example, 10 mM, which can then be further diluted in cell culture media to the desired working concentration.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: Aliquot the DMSO stock solution into small, single-use volumes and store them in tightly sealed vials at -20°C or -80°C to minimize degradation. It is advisable to protect the vials from light. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation.[1]
Q3: How can I determine the stability of this compound in my specific cell culture medium?
A3: A stability study is recommended. This involves incubating this compound in your cell culture medium at 37°C over a time course (e.g., 0, 2, 8, 24, 48 hours) and quantifying the remaining compound at each time point using an analytical method like High-Performance Liquid Chromatography (HPLC).[2]
Q4: Can components of the cell culture media affect the stability of this compound?
A4: Yes, certain components in cell culture media, such as amino acids or vitamins, can potentially react with the compound. The pH of the media can also influence stability. It is good practice to test stability in the complete medium, both with and without serum, as serum proteins can sometimes have a stabilizing effect.[2]
Q5: What are the initial signs of this compound instability in my experiments?
A5: Inconsistent or lower-than-expected biological activity, the appearance of precipitates in the culture medium, or a decline in the measured concentration of the compound over time are all indicators of potential instability.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in Cell Culture Media | The aqueous solubility of this compound may be exceeded at the working concentration. The hydrochloride salt form of this compound has improved aqueous solubility. | Ensure the final DMSO concentration in the media is low (typically <0.5%). Prepare the working solution by adding the stock solution to the media with vigorous vortexing. If precipitation persists, consider using the more soluble hydrochloride salt of this compound. |
| Inconsistent or Non-reproducible Experimental Results | This could be due to the degradation of this compound in the stock solution or in the cell culture medium during the experiment. Inconsistent sample handling can also contribute to variability.[2] | Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Perform a stability study to understand the degradation kinetics in your specific media. Ensure precise and consistent timing for all experimental steps. |
| Rapid Loss of this compound Activity | The compound may be inherently unstable under standard cell culture conditions (37°C, aqueous environment). It could also be susceptible to oxidation or pH-dependent degradation.[1] | Conduct a stability assessment in a simpler buffer system like Phosphate-Buffered Saline (PBS) to determine inherent aqueous stability.[2] Minimize exposure of solutions to light and air.[1] Ensure the pH of the culture medium remains stable throughout the experiment. |
| High Variability Between Replicates in Stability Assays | Incomplete solubilization of the compound or issues with the analytical method (e.g., HPLC) can lead to high variability.[2] | Ensure the compound is fully dissolved in the stock solution and working solutions by vortexing. Validate the analytical method for linearity, precision, and accuracy. Use an internal standard during sample analysis to account for variations in sample processing and injection volume. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium using HPLC.
1. Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic Acid (HPLC grade)
-
Sterile microcentrifuge tubes
-
HPLC system with a C18 column
2. Preparation of Solutions:
-
Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution (10 µM): Dilute the 10 mM stock solution 1:1000 into the cell culture medium (with and without 10% FBS) to achieve a final concentration of 10 µM. Ensure the final DMSO concentration is 0.1%. Prepare a sufficient volume for all time points.
3. Experimental Procedure:
-
Dispense 1 mL of the 10 µM this compound working solution into triplicate wells of a 24-well plate for each condition (media with serum, media without serum).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, and 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard to precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to HPLC vials for analysis.[2]
4. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of this compound from media components (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength appropriate for this compound.
-
Quantification: Calculate the peak area of this compound at each time point relative to the 0-hour time point to determine the percentage of the compound remaining.
Data Presentation
Table 1: Stability of this compound in Cell Culture Media at 37°C
| Time (hours) | % Remaining (Media without Serum) | % Remaining (Media with 10% FBS) |
| 0 | 100 | 100 |
| 2 | Enter your data here | Enter your data here |
| 8 | Enter your data here | Enter your data here |
| 24 | Enter your data here | Enter your data here |
| 48 | Enter your data here | Enter your data here |
Visualizations
References
Technical Support Center: Optimizing IIIM-290 Treatment Duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IIIM-290, a potent and selective CDK9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the optimal treatment duration for inducing apoptosis with this compound?
The optimal treatment duration for this compound is cell-type dependent and should be determined empirically. Based on studies with MOLT-4 cells, significant apoptosis is observed at 48 hours.[1] However, for other CDK9 inhibitors like SNS-032, apoptosis can be initiated as early as 6 hours. It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the ideal endpoint for your specific cell line and experimental objectives.
Q2: I am not observing the expected levels of apoptosis. What are the possible reasons?
Several factors could contribute to lower-than-expected apoptosis:
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Suboptimal Treatment Duration: The incubation time may be too short. As mentioned, a time-course experiment is crucial.
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Incorrect Concentration: Ensure you are using an appropriate concentration of this compound. The GI50 for MOLT-4 and MIAPaCa-2 cells is less than 1.0 μM.[2] A dose-response experiment is recommended to determine the optimal concentration for your cell line.
-
Cell Health and Passage Number: Use healthy, low-passage number cells for your experiments. High passage numbers can lead to altered drug sensitivity.
-
Reagent Quality: Ensure the this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Q3: Are there any known off-target effects of this compound?
While this compound is a potent CDK9 inhibitor, like many kinase inhibitors, off-target effects can occur, especially at higher concentrations.[3] It is crucial to use the lowest effective concentration to minimize these effects. If you observe unexpected phenotypes, consider performing experiments to rule out off-target activities.
Q4: How can I confirm that this compound is inhibiting CDK9 in my cells?
The most direct way to confirm CDK9 inhibition is to perform a Western blot for the phosphorylated form of the C-terminal domain (CTD) of RNA Polymerase II (p-RNAPII Ser2), a direct substrate of CDK9. A decrease in p-RNAPII Ser2 levels upon this compound treatment indicates target engagement. You can also assess the downstream effects of CDK9 inhibition, such as the downregulation of short-lived anti-apoptotic proteins like Mcl-1.
Troubleshooting Guides
Troubleshooting Apoptosis Assays (Annexin V/PI Staining)
| Problem | Possible Cause | Suggested Solution |
| High percentage of necrotic cells (Annexin V+/PI+) even at early time points. | The concentration of this compound may be too high, leading to rapid cell death and necrosis. | Perform a dose-response experiment to identify a concentration that induces apoptosis with minimal necrosis. |
| Low percentage of apoptotic cells. | Treatment duration may be too short. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation time. |
| Cells may be resistant to this compound. | Confirm CDK9 expression in your cell line. | |
| Inconsistent results between experiments. | Variation in cell density or passage number. | Use a consistent seeding density and cells within a narrow passage number range. |
| Reagent variability. | Prepare fresh dilutions of this compound and staining reagents for each experiment. |
Troubleshooting Western Blotting for Apoptosis Markers
| Problem | Possible Cause | Suggested Solution |
| Weak or no signal for cleaved caspase-3 or cleaved PARP. | The time point of cell lysis is not optimal for detecting cleavage. | Perform a time-course experiment to determine the peak of caspase activation. For some stimuli, caspase-3 activation can be transient. |
| Insufficient protein loaded. | Increase the amount of protein loaded onto the gel. | |
| Poor antibody quality. | Use a validated antibody for cleaved caspase-3 or cleaved PARP. | |
| Inconsistent protein levels of p53 or BAX. | Protein degradation during sample preparation. | Use protease and phosphatase inhibitors in your lysis buffer and keep samples on ice. |
| The timing of analysis is not optimal to observe changes. | Analyze protein expression at multiple time points post-treatment. |
Experimental Protocols
Optimizing this compound Treatment Duration using Cell Viability and Apoptosis Assays
This protocol describes a time-course experiment to determine the optimal duration of this compound treatment for inducing apoptosis in a cancer cell line (e.g., MOLT-4).
1. Cell Viability Assay (MTS/MTT)
-
Day 1: Seed cells in a 96-well plate at a predetermined optimal density.
-
Day 2: Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10 μM) and a vehicle control (DMSO).
-
Time Points: At 6, 12, 24, and 48 hours post-treatment, add the viability reagent (e.g., MTS or MTT) to the respective wells according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance and calculate the percentage of cell viability relative to the vehicle control for each time point and concentration. This will help determine the IC50 at different treatment durations.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Day 1: Seed cells in 6-well plates.
-
Day 2: Treat cells with the determined IC50 concentration of this compound and a vehicle control.
-
Time Points: At 6, 12, 24, and 48 hours post-treatment, harvest the cells (including the supernatant).
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
3. Western Blot for Apoptosis Markers
-
Day 1 & 2: Seed and treat cells as described for the apoptosis assay.
-
Time Points: At 6, 12, 24, and 48 hours post-treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against cleaved caspase-3, cleaved PARP, p53, and BAX. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Analysis: Quantify the band intensities to determine the fold change in protein expression relative to the control at each time point.
Data Presentation
Table 1: Representative Time-Course of this compound-Induced Apoptosis in MOLT-4 Cells
| Treatment Duration (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Cleaved Caspase-3 (Fold Change) |
| 0 (Control) | ~2-5% | ~1-3% | 1.0 |
| 6 | ~5-10% | ~2-5% | ~1.5-2.0 |
| 12 | ~15-25% | ~5-10% | ~3.0-4.0 |
| 24 | ~30-45% | ~10-20% | ~5.0-7.0 |
| 48 | ~40-60% | ~20-35% | ~8.0-10.0 |
Note: This table presents hypothetical data based on typical results for CDK9 inhibitors and should be used as a guideline. Actual results will vary depending on the cell line and experimental conditions.
Mandatory Visualization
Caption: this compound signaling pathway leading to apoptosis.
Caption: Workflow for optimizing this compound treatment duration.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Navigating and Overcoming Resistance to IIIM-290: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving the potent and orally active cyclin-dependent kinase 9 (CDK9) inhibitor, IIIM-290. As a promising anti-cancer agent, particularly in pancreatic cancer, understanding its mechanism and anticipating potential challenges such as drug resistance is crucial for its successful preclinical and clinical development.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a semi-synthetic derivative of the natural chromone (B188151) alkaloid, rohitukine (B1679509).[2][3] It is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[2][3] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the elongation phase of RNA transcription. By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a halt in transcription, particularly of genes with short half-lives that are critical for cancer cell survival and proliferation, such as MYC and MCL-1.[4][5]
Q2: How does this compound induce cell death in cancer cells?
A2: this compound primarily induces caspase-dependent apoptosis.[2][6][7] Studies have shown that it can trigger the p53-dependent mitochondrial apoptosis pathway.[8] This involves the upregulation of pro-apoptotic proteins like PUMA and BAX, leading to mitochondrial membrane potential disruption, release of cytochrome c, and subsequent activation of caspase-3 and cleavage of PARP.[8] Furthermore, this compound has been observed to increase cytosolic calcium levels and reactive oxygen species (ROS), and to cause cell cycle arrest in the S-phase.[2][8]
Q3: What are the known preclinical efficacy and advantages of this compound?
A3: Preclinical studies have demonstrated that this compound has strong anti-proliferative activity in various cancer cell lines, including those from pancreatic, colon, and leukemia cancers.[2][6] A significant advantage of this compound is its high oral bioavailability, reaching 71% in preclinical models, which distinguishes it from other rohitukine derivatives like flavopiridol (B1662207) that require intravenous administration.[2][6][9] It has shown in vivo efficacy in xenograft models at a dose of 50 mg/kg.[2][6] Importantly, it has been found to be non-mutagenic, non-genotoxic, not cardiotoxic, and does not appear to be a substrate for efflux pumps, which can contribute to drug resistance.[2][6][7]
Q4: Has resistance to this compound been observed?
A4: While specific studies on acquired resistance to this compound are not yet published, resistance to CDK9 inhibitors as a class is an area of active investigation. As with other targeted therapies, it is plausible that cancer cells could develop resistance to this compound through various mechanisms.
Q5: What are the potential mechanisms of resistance to CDK9 inhibitors like this compound?
A5: Based on studies of other CDK9 inhibitors, potential resistance mechanisms include:
-
Target Mutation: A point mutation in the kinase domain of CDK9, such as L156F, has been shown to confer resistance to the CDK9 inhibitor BAY1251152 by causing steric hindrance and disrupting inhibitor binding.[4][10]
-
Epigenetic Reprogramming and Transcriptional Recovery: Cancer cells may undergo epigenetic remodeling, leading to the recovery of transcription of key oncogenes like MYC, despite initial suppression by the CDK9 inhibitor.[11]
-
Activation of Bypass Signaling Pathways: Upregulation of pro-survival signaling pathways, such as the PI3K/AKT and PIM kinase pathways, can compensate for the inhibition of CDK9 and promote cell survival.[11]
-
Drug Efflux Pumps: Although preclinical data suggests this compound is not a substrate for common efflux pumps, upregulation or alteration of these transporters could theoretically contribute to resistance.[2][7]
Troubleshooting Guide: Investigating Reduced this compound Efficacy
This guide provides a structured approach to troubleshooting experiments where this compound shows reduced or inconsistent activity, potentially indicating the emergence of resistance.
Issue 1: Gradual loss of this compound sensitivity in a long-term culture.
Possible Cause: Development of acquired resistance.
Troubleshooting Steps:
-
Sequence the CDK9 Gene: Isolate genomic DNA from both the sensitive parental cell line and the suspected resistant subline. Sequence the coding region of the CDK9 gene to check for mutations, particularly in the kinase domain. The L156F mutation is a known resistance driver for other CDK9 inhibitors.[4][10]
-
Assess Bypass Pathway Activation: Perform Western blot analysis to compare the phosphorylation status and total protein levels of key components of survival pathways (e.g., p-AKT, AKT, p-mTOR, PIM1) between sensitive and resistant cells, both at baseline and after this compound treatment.
-
Gene Expression Analysis: Use RT-qPCR or RNA-sequencing to compare the expression levels of pro-survival genes (e.g., MYC, MCL1) and genes associated with drug resistance (e.g., ABC transporters) between the two cell lines.
Issue 2: Heterogeneous response to this compound within a cell population.
Possible Cause: Pre-existing resistant clones or clonal evolution.
Troubleshooting Steps:
-
Single-Cell Cloning: Isolate and expand single-cell clones from the parental cell line. Test the sensitivity of each clone to this compound to determine if there are pre-existing resistant populations.
-
Dose-Response Curve Shift: Perform detailed dose-response curves for this compound on the parental and suspected resistant populations. A rightward shift in the IC50 value indicates decreased sensitivity.
Issue 3: this compound is less effective in a new cancer model.
Possible Cause: Intrinsic resistance.
Troubleshooting Steps:
-
Characterize the Model: Analyze the baseline expression and mutation status of key genes in the new model, including CDK9, p53, and components of the PI3K/AKT pathway.
-
Combination Therapy Screen: In models with intrinsic resistance, consider screening for synergistic effects by combining this compound with inhibitors of other signaling pathways, such as PI3K or PIM kinase inhibitors.[11]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from preclinical studies.
| Parameter | Value | Cell Lines/Model | Reference |
| CDK9/T1 IC50 | 1.9 nM | Kinase Assay | [2][6][7] |
| CDK2/A IC50 | 16 ± 1 nM | Kinase Assay | [2] |
| Cell Growth GI50 | < 1.0 µM | Molt-4, MIAPaCa-2 | [2][6][7] |
| Oral Bioavailability | 71% | In vivo (po) | [2][6] |
| In Vivo Efficacy Dose | 50 mg/kg | Pancreatic, colon, leukemia xenografts | [2][6] |
Experimental Protocols
Protocol 1: Generation of an this compound Resistant Cell Line
-
Cell Culture: Culture the parental cancer cell line (e.g., MIAPaCa-2, MOLT-4) in standard growth medium.
-
Dose Escalation: Begin by treating the cells with a low concentration of this compound (e.g., the IC20).
-
Subculture: Once the cells have recovered and are proliferating, subculture them and increase the concentration of this compound in a stepwise manner.
-
Selection: Continue this process over several months. The surviving cell population will be enriched for resistant cells.
-
Validation: Validate the resistance by comparing the IC50 of the resistant cell line to the parental line using a cell viability assay (e.g., MTT or CellTiter-Glo).
Protocol 2: Western Blot for Bypass Pathway Activation
-
Cell Lysis: Treat both parental and resistant cells with this compound or vehicle control for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-AKT (Ser473), total AKT, and other relevant pathway proteins. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Signaling Pathways and Experimental Workflows
References
- 1. Press Release:Press Information Bureau [pib.gov.in]
- 2. researchgate.net [researchgate.net]
- 3. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 4. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A rohitukine derivative this compound induces p53 dependent mitochondrial apoptosis in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lcsciences.com [lcsciences.com]
- 11. researchgate.net [researchgate.net]
potential off-target effects of IIIM-290
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of IIIM-290 in experimental settings. The information is based on available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, orally active inhibitor of Cyclin-Dependent Kinase 9 (CDK9/T1).[1][2][3] Its primary mechanism involves the inhibition of this kinase, which is a key regulator of transcription. This inhibition leads to the induction of caspase-dependent apoptosis in cancer cells.[1][2][3] this compound has demonstrated high selectivity for cancer cells over normal fibroblast cells.[1][2]
Q2: Have any off-target effects of this compound been reported in preclinical studies?
Based on published preclinical data, this compound has a favorable safety profile. Studies have indicated that it is not mutagenic, genotoxic, or cardiotoxic.[1][2] Additionally, it does not appear to have liability with cytochrome P450 (CYP) enzymes or efflux pumps.[1][2] While these studies suggest a lack of significant off-target effects at therapeutic doses, comprehensive off-target screening against a broad panel of kinases and other cellular targets is a standard part of ongoing drug development.
Q3: My cells are not responding to this compound treatment as expected. What could be the reason?
Several factors could contribute to a lack of response:
-
Cell Line Specificity: The anti-proliferative activity of this compound can vary between different cancer cell lines. It has shown potent activity in Molt-4 (leukemia) and MIAPaCa-2 (pancreatic cancer) cells.[1][2]
-
Drug Concentration and Purity: Ensure the correct concentration of this compound is used and that the compound has not degraded. The reported GI50 for sensitive cell lines is less than 1.0 μM.[1][2]
-
Experimental Conditions: Culture conditions, including media components and cell density, can influence drug activity.
-
Resistance Mechanisms: Cells may have intrinsic or acquired resistance to CDK9 inhibitors.
Q4: I am observing unexpected cellular phenotypes after this compound treatment. Could these be off-target effects?
While preclinical data suggests high selectivity, it is crucial to investigate any unexpected phenotypes systematically. Consider the following:
-
Dose-Response Relationship: Determine if the observed phenotype is dose-dependent. Off-target effects may manifest at higher concentrations.
-
Control Experiments: Use appropriate vehicle controls and consider including a structurally related but inactive compound if available.
-
Target Engagement: Confirm that this compound is inhibiting CDK9 in your experimental system at the concentrations used. This can be assessed by measuring the phosphorylation of the C-terminal domain of RNA polymerase II, a downstream target of CDK9.
Troubleshooting Guides
Issue 1: Inconsistent Anti-proliferative Activity
| Potential Cause | Troubleshooting Step |
| Cell culture variability | Standardize cell seeding density and passage number. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Compound stability | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them correctly. Avoid repeated freeze-thaw cycles. |
| Assay interference | Ensure that the vehicle (e.g., DMSO) concentration is consistent across all treatment groups and does not exceed a level that affects cell viability (typically <0.5%). |
Issue 2: Investigating a Suspected Off-Target Effect
| Potential Cause | Troubleshooting Step |
| Non-specific toxicity | Perform a cytotoxicity assay in a non-cancerous cell line to assess general toxicity. This compound has been shown to be highly selective for cancer cells over normal fibroblasts.[1][2] |
| Activation of an alternative signaling pathway | Use proteomic or transcriptomic approaches to identify signaling pathways that are perturbed by this compound treatment. |
| Direct interaction with an unintended protein | Consider performing a kinome-wide screen to identify other kinases that may be inhibited by this compound, particularly at higher concentrations. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target/Cell Line | Parameter | Value | Reference |
| CDK9/T1 | IC50 | 1.9 nM | [1][2] |
| Molt-4 / MIAPaCa-2 | GI50 | < 1.0 µM | [1][2] |
Table 2: Preclinical Safety Profile of this compound
| Parameter | Result | Reference |
| Mutagenicity | Not mutagenic | [1][2] |
| Genotoxicity | Not genotoxic | [1][2] |
| Cardiotoxicity | Not cardiotoxic | [1][2] |
| CYP/Efflux Pump Liability | No liability | [1][2] |
| Oral Bioavailability | 71% | [1][2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 value by plotting the percentage of cell growth inhibition against the log of the drug concentration.
Protocol 2: Western Blot for CDK9 Target Engagement
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-RNA Polymerase II (Ser2) and total RNA Polymerase II overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence substrate.
-
Analysis: A decrease in the ratio of phospho-RNA Pol II to total RNA Pol II indicates CDK9 inhibition.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Logic diagram for investigating unexpected cellular effects.
References
Technical Support Center: IIIM-290 and Normal Cell Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity of IIIM-290 in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity of this compound in normal cells?
A1: Preclinical studies have shown that this compound is highly selective for cancer cells over normal fibroblast cells.[1][2] The compound was developed to target cyclin-dependent kinases (CDKs), which are often dysregulated in cancer cells. While specific toxicity data in a wide range of normal primary cells is not extensively published, the initial findings suggest a favorable safety profile with no reported mutagenic, genotoxic, or cardiotoxic effects at therapeutic doses.[1]
Q2: What is the mechanism of action of this compound in cancer cells, and could this affect normal cells?
A2: In cancer cells, particularly in acute lymphoblastic leukemia, this compound induces p53-dependent mitochondrial apoptosis.[3] This involves the upregulation of pro-apoptotic proteins like PUMA and BAX, leading to mitochondrial membrane potential collapse, increased reactive oxygen species (ROS), and ultimately, caspase-dependent cell death.[3] As CDKs are also involved in the cell cycle of normal cells, there is a theoretical potential for off-target effects, especially in rapidly dividing normal cells. However, the high selectivity of this compound suggests that these effects are minimal at therapeutic concentrations.
Q3: Are there any known off-target effects of this compound in normal tissues from preclinical studies?
A3: Preclinical development data for this compound indicates a lack of significant off-target liabilities, including no observed cardiotoxicity or genotoxicity.[1] The compound was also found to be metabolically stable and did not show liability for CYP/efflux-pump interactions, which are common sources of off-target drug effects.[1]
Troubleshooting Guide
Issue 1: I am observing unexpected cytotoxicity in my normal cell line when treated with this compound.
Possible Causes and Solutions:
-
Cell Line Sensitivity: Different normal cell lines can have varying sensitivities to therapeutic compounds. Fibroblasts were used in initial selectivity studies, but your specific cell line (e.g., endothelial cells, epithelial cells) might express the target CDKs at different levels or have different compensatory mechanisms.
-
Recommendation: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) for your specific normal cell line and compare it to the values for sensitive cancer cell lines.
-
-
High Compound Concentration: The concentration of this compound being used might be too high for your specific normal cell line.
-
Recommendation: Titrate the concentration of this compound down to the lowest effective dose for your experimental goals with cancer cells and assess the viability of your normal cells at that concentration.
-
-
Experimental Conditions: Culture conditions, such as media composition, serum percentage, and cell density, can influence cellular response to a drug.
-
Recommendation: Ensure consistent and optimal culture conditions for your normal cell line. Refer to established protocols for your specific cell type.
-
Issue 2: How can I confirm if the observed toxicity in my normal cells is an on-target or off-target effect?
Possible Approaches:
-
Target Expression Analysis: Analyze the expression levels of the primary targets of this compound (CDK-9) in your normal cell line. Higher expression might correlate with on-target toxicity.
-
Downstream Pathway Analysis: Investigate if the molecular markers of apoptosis observed in cancer cells (e.g., cleaved caspase-3, PARP cleavage) are also present in your treated normal cells.
-
Rescue Experiments: If a specific CDK is the primary on-target, overexpressing a drug-resistant mutant of that CDK in your normal cells could potentially rescue the toxic phenotype.
Data Presentation
Table 1: In Vitro Activity of this compound
| Target/Cell Line | Activity Metric | Value | Reference |
| CDK-9/T1 | IC50 | 1.9 nM | [1] |
| Molt-4 (Leukemia) | GI50 | < 1.0 µM | [1] |
| MIAPaCa-2 (Pancreatic Cancer) | GI50 | < 1.0 µM | [1] |
| Normal Fibroblast Cells | Selectivity | Highly selective for cancer cells over normal fibroblasts | [1][2] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Normal or cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50/GI50 value.
Mandatory Visualizations
Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.
Caption: Troubleshooting workflow for unexpected toxicity in normal cells.
References
- 1. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A rohitukine derivative this compound induces p53 dependent mitochondrial apoptosis in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting IIIM-290 experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IIIM-290. The information is designed to address common issues and ensure experimental consistency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and potent inhibitor of cyclin-dependent kinases (CDKs), with particularly strong activity against Cdk-9/T1.[1][2] Its primary mechanism of action is the induction of caspase-dependent apoptosis in cancer cells.[1][2] It is a semi-synthetic derivative of the natural product rohitukine.[2][3]
Q2: In which cancer types has this compound shown preclinical efficacy?
Preclinical studies have demonstrated the in vivo efficacy of this compound in xenograft models of pancreatic, colon, and leukemia cancers.[1][2] It has entered clinical trials for the treatment of pancreatic cancer.[4]
Q3: We are observing inconsistent results in our cell-based assays. What could be the cause?
Inconsistent results with this compound in cell-based assays can stem from several factors, with the most likely being its poor aqueous solubility.[3][5] See the troubleshooting guide below for detailed steps on how to address this issue. Another potential source of variability could be the presence of impurities from the synthesis process.[5]
Q4: How can the solubility of this compound be improved?
The aqueous solubility of this compound is low (approximately 8.6 μg/mL).[3][5] To enhance solubility and improve bioavailability, a hydrochloride (HCl) salt form of this compound has been developed.[3] Researchers may consider using this salt form for their experiments. For in vitro assays, preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it in culture medium is a standard practice.
Q5: What is the recommended in vivo dosage for this compound?
In preclinical xenograft models, an oral dose of 50 mg/kg has been shown to be efficacious.[1] However, the optimal dose may vary depending on the specific animal model and tumor type.
Troubleshooting Guides
Issue: High Variability in In Vitro Assay Results
Possible Cause 1: Poor Solubility of this compound
-
Symptoms: Precipitate formation in the culture medium, inconsistent dose-response curves, and lower than expected potency.
-
Solution:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.
-
Working Dilutions: When preparing working dilutions, do not exceed a final DMSO concentration of 0.5% in the cell culture medium, as higher concentrations can be toxic to cells.
-
Pre-warming Medium: Warm the cell culture medium to 37°C before adding the this compound stock solution to aid in solubility.
-
Vortexing: Vortex the diluted solution immediately after adding the stock to the medium to ensure even dispersion.
-
Use of Salt Form: Consider using the more soluble hydrochloride salt of this compound if available.[3]
-
Possible Cause 2: Presence of Impurities
-
Symptoms: Unexpected off-target effects or inconsistent biological activity not correlating with the expected mechanism of action.
-
Solution:
-
Purity Check: Verify the purity of your this compound batch using techniques like HPLC. Impurities have been detected in some batches.[5]
-
Source of Compound: Ensure you are using a high-purity compound from a reputable supplier.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | IC₅₀ | Cell Line | GI₅₀ |
| Cdk-9/T1 | 1.9 nM | Molt-4 | < 1.0 µM |
| Cdk2/A | 16 nM | MIAPaCa-2 | < 1.0 µM |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value |
| Aqueous Solubility | ~8.6 µg/mL |
| Oral Bioavailability | 71% |
| Efficacious In Vivo Dose | 50 mg/kg (po) |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MIAPaCa-2) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in the cell culture medium, ensuring the final DMSO concentration is below 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the GI₅₀ value by plotting the percentage of cell growth inhibition against the log of the compound concentration.
Protocol 2: Caspase-3 Activity Assay
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the specified time (e.g., 24 hours). Include positive and negative controls.
-
Cell Lysis: Harvest the cells and lyse them using a commercially available cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration and compare the treated samples to the control.
Visualizations
Caption: this compound inhibits CDK9/T1, leading to caspase-dependent apoptosis.
Caption: General experimental workflow for in vitro testing of this compound.
Caption: Troubleshooting logic for addressing experimental variability with this compound.
References
- 1. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, this compound: Multiwell-Plate Salt Screening and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Association of Biotechnology Led Enterprises [ableindia.in]
- 5. researchgate.net [researchgate.net]
IIIM-290 pharmacokinetic profile issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the pharmacokinetic profile of IIIM-290.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue: High Variability or Poor Reproducibility in In Vivo Pharmacokinetic Studies
Possible Cause 1: Poor Aqueous Solubility of this compound Free Base
The free base form of this compound has low aqueous solubility (approximately 8.6 μg/mL), which can lead to inconsistent absorption and high variability in plasma concentrations.[1][2]
Recommended Solution:
-
Utilize the Hydrochloride Salt (this compound·HCl): The HCl salt of this compound demonstrates significantly improved aqueous solubility (approximately 40-fold increase) and a better dissolution profile.[1] Studies have shown that the HCl salt leads to more consistent plasma exposure and improved pharmacokinetic parameters in mice.[1][2]
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Vehicle Optimization: If using the free base is necessary, careful selection and optimization of the vehicle are critical. Consider using formulations with solubilizing agents, such as cyclodextrins, or preparing a suspension with appropriate suspending and wetting agents to ensure a uniform dose administration.
Possible Cause 2: Issues with Compound Formulation and Administration
Inconsistent formulation preparation or administration techniques can introduce significant variability.
Recommended Solution:
-
Standardized Formulation Protocol: Develop and adhere to a strict, standardized operating procedure (SOP) for the preparation of the dosing formulation. This should include precise measurements of all components, defined mixing times and conditions, and visual inspection for homogeneity.
-
Dose Administration Technique: For oral gavage, ensure the animal is properly restrained and the dosing needle is correctly placed to avoid accidental administration into the trachea. The volume of administration should be consistent across all animals.
Possible Cause 3: Impurities in the Test Compound
The presence of impurities can affect the compound's physicochemical properties and potentially its biological activity and pharmacokinetic profile.
Recommended Solution:
-
Compound Purity Verification: Always use highly purified this compound (>99%).[3] It is advisable to have analytical data (e.g., HPLC, NMR) confirming the purity and identity of the batch being used. Impurity profiling has been conducted for this compound, and three impurities have been identified and characterized.[4]
Issue: Lower than Expected Plasma Exposure (Cmax and AUC)
Possible Cause: Suboptimal Bioavailability of the Administered Form
While this compound was developed to have high oral bioavailability, the formulation can significantly impact the extent of absorption.[5][6]
Recommended Solution:
-
Switch to the HCl Salt: As mentioned, the this compound·HCl salt has been shown to provide a greater than 1.5-fold improvement in Cmax and AUC compared to the free base in mice.[2] This is the most direct way to enhance plasma exposure.
-
Fasting State of Animals: Ensure that animals are fasted for an appropriate period before oral administration. The presence of food in the gastrointestinal tract can affect the rate and extent of drug absorption.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
A1: this compound has been reported to have an oral bioavailability of 71% in preclinical studies.[5][6][7] This was a significant improvement over earlier compounds in the same class, which were only bioavailable via intravenous administration.[5][7]
Q2: What are the key pharmacokinetic parameters of this compound and its HCl salt in mice?
A2: The following table summarizes the pharmacokinetic parameters of this compound free base and its HCl salt in BALB/c mice after a single 50 mg/kg oral dose.[1]
| Parameter | This compound (Free Base) | This compound·HCl (Salt) |
| Cmax (ng/mL) | 656 | 1030 |
| AUC0–∞ (ng·h/mL) | 2570 | 3710 |
| T1/2 (h) | 1.92 | 5.06 |
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent inhibitor of Cyclin-Dependent Kinase 9 (Cdk-9), with an IC50 of 1.9 nM.[3][5][6][7] It induces caspase-dependent apoptosis in cancer cells.[3][5][7]
Q4: Has this compound been approved for clinical trials?
A4: Yes, the Central Drugs Standard Control Organization (CDSCO) in India has granted Investigational New Drug (IND) approval for this compound to proceed with clinical trials in pancreatic cancer patients.[8][9]
Q5: Are there any known liabilities with this compound's pharmacokinetic profile?
A5: Preclinical studies have shown that this compound does not have CYP/efflux-pump liability, is not mutagenic/genotoxic or cardiotoxic, and is metabolically stable.[5][7] The primary identified issue has been the low aqueous solubility of the free base, which can be addressed by using the HCl salt form.[1][2]
Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study in Mice
This is a generalized protocol based on the described studies for this compound.[1]
-
Animal Model: BALB/c mice.
-
Dosing:
-
Administer this compound (free base or HCl salt) as a single oral dose (e.g., 50 mg/kg).
-
The compound is typically formulated in a suitable vehicle (e.g., a suspension in 0.5% carboxymethylcellulose).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via the retro-orbital plexus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2, etc.) from the plasma concentration-time data using non-compartmental analysis.
-
Visualizations
Caption: Workflow for an in vivo pharmacokinetic study of this compound.
Caption: Addressing the low solubility of this compound through salt formation.
Caption: Simplified signaling pathway for this compound-induced apoptosis.
References
- 1. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, this compound: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, this compound: Multiwell-Plate Salt Screening and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impurity profiling of anticancer preclinical candidate, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 7. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Association of Biotechnology Led Enterprises [ableindia.in]
- 9. Press Release:Press Information Bureau [pib.gov.in]
Validation & Comparative
A Head-to-Head Comparison of IIIM-290 and Flavopiridol in Oncology Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of agents targeting the dysregulated cell cycle machinery of cancer cells. Among these, flavopiridol (B1662207), a pan-CDK inhibitor, has been extensively studied. A newer contender, IIIM-290, presents a more targeted approach with high potency and favorable pharmacokinetic properties. This guide provides an objective comparison of this compound and flavopiridol, supported by experimental data, to aid researchers in their evaluation of these two CDK inhibitors for cancer research and drug development.
At a Glance: this compound vs. Flavopiridol
| Feature | This compound | Flavopiridol |
| Primary Target | Potent inhibitor of CDK9/T1 and CDK2/A[1][2][3][4] | Pan-CDK inhibitor (CDK1, 2, 4, 6, 7, 9)[5] |
| Mechanism of Action | Induces caspase-dependent apoptosis, S-phase cell cycle arrest[3][6] | Induces G1 and G2/M cell cycle arrest, apoptosis, inhibits transcription[5][7] |
| Administration | Orally bioavailable (71% in preclinical models)[1][2][3][4] | Primarily intravenous administration |
| Selectivity | Highly selective for cancer cells over normal fibroblast cells[1][2][3] | Broad-spectrum activity |
| In Vivo Efficacy | Demonstrated in pancreatic, colon, and leukemia xenografts[1][2][3] | Demonstrated in various solid tumor and leukemia xenografts[8][9][10] |
Quantitative Analysis: Inhibitory Potency
The following tables summarize the in vitro inhibitory activities of this compound and flavopiridol against various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: Growth Inhibitory (GI₅₀) and Half-Maximal Inhibitory Concentration (IC₅₀) Values for this compound
| Cell Line | Cancer Type | GI₅₀ (µM) | IC₅₀ (nM) - CDK9/T1 | Reference |
| Molt-4 | Acute Lymphoblastic Leukemia | < 1.0 | 1.9 | [1][2][3][4] |
| MIAPaCa-2 | Pancreatic Cancer | < 1.0 | - | [1][2][3] |
Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) Values for Flavopiridol
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| ANBL-6 | Multiple Myeloma | 100 (at 24h) | [11] |
| 8226 | Multiple Myeloma | 100-200 (at 24h) | [11] |
| KMH2 | Anaplastic Thyroid Cancer | 130 ± 2 | [8] |
| BHT-101 | Anaplastic Thyroid Cancer | 120 ± 7 | [8] |
| CAL62 | Anaplastic Thyroid Cancer | 100 ± 20 | [8] |
| A172 | Glioma | Induces apoptosis | [12] |
| T98G | Glioma | Induces apoptosis | [12] |
| DU145 | Prostate Cancer | 500 (for CSCs) | [13] |
| MCF-7 | Breast Cancer | Induces G1 arrest | [14] |
| MDA-MB-468 | Breast Cancer | Induces G1 and G2 arrest | [14] |
Mechanism of Action: A Deeper Dive
Both this compound and flavopiridol exert their anticancer effects primarily through the inhibition of CDKs, leading to cell cycle arrest and apoptosis. However, their specific targets and downstream effects differ.
This compound: Potent and Selective CDK9/CDK2 Inhibition
This compound is a potent inhibitor of CDK9/cyclin T1 and CDK2/cyclin A.[1][2] The inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of transcription of anti-apoptotic proteins like Mcl-1. This, in turn, triggers the intrinsic apoptotic pathway. The inhibition of CDK2 contributes to the observed S-phase arrest in the cell cycle.[6]
Flavopiridol: A Broad-Spectrum CDK Inhibitor
Flavopiridol acts as a pan-CDK inhibitor, targeting multiple CDKs involved in both cell cycle progression (CDK1, CDK2, CDK4, CDK6) and transcription (CDK7, CDK9).[5] This broad inhibition leads to cell cycle arrest at both the G1/S and G2/M checkpoints.[7][14] Similar to this compound, its inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins and induction of apoptosis.[11]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 5. mdpi.com [mdpi.com]
- 6. A rohitukine derivative this compound induces p53 dependent mitochondrial apoptosis in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Flavopiridol induces G1 arrest with inhibition of cyclin-dependent kinase (CDK) 2 and CDK4 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to IIIM-290 and Other Cyclin-Dependent Kinase (CDK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel CDK inhibitor IIIM-290 with other prominent CDK inhibitors: Palbociclib (B1678290), Ribociclib (B560063), Abemaciclib (selective CDK4/6 inhibitors), and Dinaciclib (a pan-CDK inhibitor). The information presented is based on available preclinical and clinical data, focusing on mechanism of action, target selectivity, and anti-cancer efficacy.
Introduction to CDK Inhibition in Oncology
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1] CDK inhibitors are designed to block the activity of these kinases, leading to cell cycle arrest and apoptosis in cancer cells. This guide focuses on this compound, a potent CDK9 inhibitor, and compares its profile with established CDK4/6 inhibitors and a broader-spectrum CDK inhibitor.
Overview of Compared CDK Inhibitors
-
This compound: An orally active, potent inhibitor primarily targeting CDK9.[2][3] It is a semi-synthetic derivative of the natural product rohitukine (B1679509).[4] Preclinical studies have demonstrated its efficacy in various cancer models, and it is currently in Phase I/II clinical trials for pancreatic cancer.[4][5]
-
Palbociclib (Ibrance®), Ribociclib (Kisqali®), and Abemaciclib (Verzenio®): These are orally administered, selective inhibitors of CDK4 and CDK6.[6][7] They are approved for the treatment of hormone receptor-positive (HR+), HER2-negative advanced or metastatic breast cancer, typically in combination with endocrine therapy.[6][7]
-
Dinaciclib: A potent, intravenous pan-CDK inhibitor with activity against CDK1, CDK2, CDK5, and CDK9.[8][9] It has been evaluated in clinical trials for various hematological malignancies and solid tumors.[10][11]
Comparative Efficacy and Selectivity
The following tables summarize the in vitro potency and in vivo efficacy of the compared CDK inhibitors based on available preclinical data.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Inhibitor | CDK1 | CDK2 | CDK4 | CDK6 | CDK9 | Data Source(s) |
| This compound | 4.9 | 16 | 22.5 | 45 | 1.9 | [4][11] |
| Palbociclib | >1000 | >1000 | 11 | 16 | >1000 | [12] |
| Ribociclib | >1000 | >1000 | 10 | 39 | >1000 | [13] |
| Abemaciclib | >1000 | >1000 | 2 | 10 | 49 | [13][14] |
| Dinaciclib | 3 | 1 | >1000 | >1000 | 4 | [12] |
Note: IC50 values from different studies may not be directly comparable due to variations in assay conditions.
Table 2: In Vitro Anti-proliferative Activity (GI50, µM)
| Inhibitor | Molt-4 (Leukemia) | MIAPaCa-2 (Pancreatic) | Data Source(s) |
| This compound | < 1.0 | < 1.0 | [2][3] |
Table 3: In Vivo Efficacy in Pancreatic Cancer Xenograft Models
| Inhibitor | Model | Dosing | Key Findings | Data Source(s) |
| This compound | MIAPaCa-2 | 50 mg/kg, p.o. | Significant tumor growth inhibition. | [2][3] |
| Palbociclib | Patient-Derived Xenograft (PDX) | 100 mg/kg, p.o. | More effective than gemcitabine (B846) + nab-paclitaxel in 3 of 4 models. | [1][5] |
| Ribociclib | - | - | Preclinical xenograft data in pancreatic cancer is not detailed in the available search results; clinical trials are ongoing. | [15][16][17] |
| Abemaciclib | MiaPaCa-2 | 75 mg/kg, p.o., daily | Significant decrease in tumor volume compared to control and gemcitabine. | [2][18][19] |
| Dinaciclib | Patient-Derived Xenograft (PDX) | 20 mg/kg, i.p., 3x/week (in combination) | Dramatically blocked tumor growth and metastasis when combined with an AKT inhibitor. | [20][21] |
Mechanism of Action and Signaling Pathways
This compound
This compound primarily inhibits CDK9, a key component of the positive transcription elongation factor b (P-TEFb). Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing caspase-dependent apoptosis .[4][22] Studies have shown that this compound-induced apoptosis is p53-dependent and involves mitochondrial pathways, characterized by the upregulation of PUMA and BAX, release of cytochrome c, and activation of caspase-3.[22]
Palbociclib, Ribociclib, and Abemaciclib (CDK4/6 Inhibitors)
These inhibitors selectively target CDK4 and CDK6. In complex with Cyclin D, these kinases phosphorylate the Retinoblastoma (Rb) protein. Phosphorylated Rb (pRb) releases the E2F transcription factor, allowing the transcription of genes required for the G1 to S phase transition. By inhibiting CDK4/6, these drugs prevent Rb phosphorylation, maintaining it in its active, tumor-suppressive state, which leads to a G1 cell cycle arrest.[1][6]
Dinaciclib
As a pan-CDK inhibitor, Dinaciclib affects multiple stages of the cell cycle and transcription. Its inhibition of CDK1 and CDK2 leads to G1/S and G2/M cell cycle arrest.[9] Inhibition of CDK9, similar to this compound, suppresses the transcription of anti-apoptotic proteins like Mcl-1.[9] Dinaciclib has also been shown to inhibit Wnt/β-catenin signaling.[23]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. moleculardevices.com [moleculardevices.com]
- 3. benchchem.com [benchchem.com]
- 4. ascopubs.org [ascopubs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Palbociclib-based high-throughput combination drug screening identifies synergistic therapeutic options in HPV-negative head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative biological activity of palbociclib and ribociclib in hormone receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 9. researchgate.net [researchgate.net]
- 10. stemcell.com [stemcell.com]
- 11. A Phase I Study of Ribociclib Plus Everolimus in Patients with Metastatic Pancreatic Adenocarcinoma Refractory to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palbociclib resistance confers dependence on an FGFR-MAP kinase-mTOR-driven pathway in KRAS-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring treatment with Ribociclib alone or in sequence/combination with Everolimus in ER+HER2−Rb wild-type and knock-down in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. The effect of ribociclib on the expression levels of miR-141 and CDK4/6-USP51 signaling pathway genes in MCF-7 and MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. A rohitukine derivative this compound induces p53 dependent mitochondrial apoptosis in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantifying CDK inhibitor selectivity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
IIIM-290 vs. Riviciclib: A Comparative Guide to their Mechanism of Action as Cyclin-Dependent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of two cyclin-dependent kinase (CDK) inhibitors, IIIM-290 and riviciclib (B45974). Both compounds are derivatives of the natural product rohitukine (B1679509) and have been investigated for their potential as anti-cancer agents. This document outlines their molecular targets, effects on cell signaling pathways, and provides available quantitative data from preclinical studies.
Introduction
Cyclin-dependent kinases are a family of protein kinases that play a crucial role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound and riviciclib are two such inhibitors that have emerged from the chemical scaffold of rohitukine. While sharing a common origin, they exhibit distinct profiles in terms of their target specificity, oral bioavailability, and clinical development.
Quantitative Comparison of Kinase Inhibition
The following table summarizes the in vitro inhibitory activity of this compound and riviciclib against various cyclin-dependent kinases. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting a specific biological or biochemical function.
| Target Kinase | This compound IC50 (nM) | Riviciclib (P276-00) IC50 (nM) |
| CDK1/cyclin B | - | 79[1] |
| CDK2/cyclin A | 16 or 90[2][3] | - |
| CDK4/cyclin D1 | - | 63[1] |
| CDK9/cyclin T1 | 1.9 or 94[2][3][4][5] | 20[6][1] |
Note: Variations in reported IC50 values for this compound may be due to different experimental conditions or assay formats.
Mechanism of Action and Signaling Pathways
Both this compound and riviciclib exert their anti-cancer effects by inhibiting CDKs, leading to cell cycle arrest and apoptosis. However, their primary targets and downstream effects differ.
This compound
This compound is a potent inhibitor of CDK9 and, to a lesser extent, CDK2.[2][7][3] Inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of anti-apoptotic proteins like Mcl-1, resulting in the induction of caspase-dependent apoptosis.[2][4] Its activity against CDK2 can contribute to cell cycle arrest. A key advantage of this compound is its high oral bioavailability, a feature that was specifically engineered during its development to overcome the limitations of earlier rohitukine derivatives like flavopiridol (B1662207) and riviciclib.[4][8] Preclinical studies have demonstrated its efficacy in pancreatic, colon, and leukemia xenograft models.[2][4][5][8] this compound has received Investigational New Drug (IND) approval in India to proceed with clinical trials for pancreatic cancer.[9][10][11]
Riviciclib (P276-00)
Riviciclib is a potent inhibitor of CDK9, CDK4, and CDK1.[6][1] Its inhibition of CDK4 prevents the phosphorylation of the retinoblastoma protein (Rb), a key tumor suppressor.[12] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition of the cell cycle, thus leading to G1 arrest.[13][14][15][16] The inhibition of CDK9 by riviciclib also contributes to apoptosis, similar to this compound.[6][17] Unlike this compound, riviciclib has poor oral bioavailability and is administered intravenously.[4] It has undergone evaluation in clinical trials.[12]
Experimental Protocols
The data presented in this guide were generated using standard preclinical experimental methodologies. Below are generalized descriptions of the key assays.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
General Protocol:
-
Recombinant human CDK/cyclin complexes are incubated with a specific peptide or protein substrate (e.g., histone H1 for CDK1/2, GST-Rb for CDK4) and gamma-32P-labeled ATP in a reaction buffer.
-
The inhibitor (this compound or riviciclib) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the phosphorylated substrate is separated from the free radioactive ATP, typically by filtration or gel electrophoresis.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay
-
Objective: To measure the effect of the inhibitor on the growth of cancer cell lines.
-
General Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the inhibitor for a specified period (e.g., 48-72 hours).
-
Cell viability or proliferation is assessed using one of several methods:
-
MTT or SRB assay: Measures metabolic activity or total protein content, respectively, which correlates with the number of viable cells.
-
[3H]-thymidine incorporation assay: Measures the incorporation of a radiolabeled nucleoside into newly synthesized DNA, indicating cell proliferation.[12]
-
-
The concentration of the inhibitor that causes 50% growth inhibition (GI50) is determined.
-
Apoptosis Assay
-
Objective: To determine if the inhibitor induces programmed cell death (apoptosis).
-
General Protocol:
-
Cells are treated with the inhibitor at a relevant concentration.
-
Apoptosis can be detected by several methods:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI stains the nucleus of late apoptotic or necrotic cells. Stained cells are analyzed by flow cytometry.
-
Caspase Activity Assay: The activity of key executioner caspases (e.g., caspase-3) is measured using a fluorogenic or colorimetric substrate.[12]
-
DNA Laddering: Apoptotic cells exhibit characteristic fragmentation of their DNA, which can be visualized as a "ladder" on an agarose (B213101) gel.[12]
-
-
Summary and Conclusion
This compound and riviciclib are both potent CDK inhibitors derived from rohitukine, with significant anti-proliferative and pro-apoptotic activities.
-
This compound is a potent, orally bioavailable inhibitor primarily targeting CDK9 and CDK2 . Its development has focused on improving pharmacokinetic properties, and it is advancing into clinical trials for pancreatic cancer.
-
Riviciclib is a multi-CDK inhibitor with potent activity against CDK9, CDK4, and CDK1 . Its mechanism involves both the induction of apoptosis and cell cycle arrest at the G1 phase. Its clinical utility is limited by its requirement for intravenous administration.
The choice between these or similar inhibitors for further research and development would depend on the specific cancer type, the desired molecular target profile, and the preferred route of administration. The detailed preclinical data and distinct profiles of this compound and riviciclib provide a valuable foundation for future investigations in the field of CDK-targeted cancer therapy.
References
- 1. Riviciclib hydrochloride - Immunomart [immunomart.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Immunomart [immunomart.com]
- 4. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Press Release:Press Information Bureau [pib.gov.in]
- 10. CSIR՚s Anti-Cancer Drug this compound Enters Clinical Trial- Examrace [examrace.com]
- 11. cdsco.gov.in [cdsco.gov.in]
- 12. selleckchem.com [selleckchem.com]
- 13. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 16. What is the mechanism of Ribociclib Succinate? [synapse.patsnap.com]
- 17. medchemexpress.com [medchemexpress.com]
Validating IIIM-290 Target Engagement: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound engages its intended target within the complex cellular environment is a critical step in drug discovery. This guide provides a comparative overview of methodologies to validate the target engagement of IIIM-290, a potent and orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9).
This compound, a semi-synthetic derivative of the natural product rohitukine (B1679509), has demonstrated significant potential as an anti-cancer agent.[1][2][3] It exhibits a strong inhibitory effect on CDK9/T1 kinase with a reported IC50 of 1.9 nM in biochemical assays.[1][2][3] Inhibition of CDK9, a key regulator of transcription, leads to the suppression of anti-apoptotic proteins and subsequent cancer cell death.[1][4][5] This guide will compare this compound with other known CDK9 inhibitors and provide detailed protocols for key target engagement assays to facilitate further investigation of this promising therapeutic candidate.
Comparison of CDK9 Inhibitors
The following table summarizes the available potency data for this compound and a selection of alternative CDK9 inhibitors. It is important to note that while biochemical IC50 values are available for this compound, cellular target engagement data from assays such as CETSA or NanoBRET have not been extensively published. This highlights a key area for future research to fully characterize the cellular pharmacology of this compound.
| Inhibitor | Type | Target(s) | Biochemical IC50 (CDK9) | Cellular Target Engagement Data |
| This compound | Small Molecule | CDK9/T1 | 1.9 nM[1][2][3] | Not publicly available |
| Flavopiridol | Small Molecule | Pan-CDK inhibitor | ~3 nM[6] | Potent inhibition of RNAPII Ser2 phosphorylation in cells[6] |
| Riviciclib (P276-00) | Small Molecule | CDK1, CDK4, CDK9 | 20 nM[7] | Downregulation of CDK9 and Mcl-1 protein expression in cells[8] |
| Dinaciclib (B612106) (MK-7965) | Small Molecule | CDK1, CDK2, CDK5, CDK9 | 4 nM[9][10] | Reduction of Rb phosphorylation and modulation of cyclin D1 and p53 in tumor biopsies[9] |
| Cdk9-IN-13 (analogue) | Small Molecule | Selective CDK9 | ~1 nM¹ | Inhibition of p-Ser2 RNAPII in MCF-7 cells (34 nM)²[11] |
¹Data for a close analogue from the same chemical series. ²Data for a close analogue of Cdk9-IN-13.
Experimental Protocols for Target Engagement Validation
To directly assess the cellular target engagement of this compound and compare it with other inhibitors, the following experimental protocols are provided.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[12]
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., MOLT-4, a human acute lymphoblastic leukemia cell line in which this compound has shown activity) to 70-80% confluency.[4]
-
Treat cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[12]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).[12]
-
Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.[12]
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction using a standard method (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE and load equal amounts of protein per lane.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific to CDK9.
-
Incubate with a secondary antibody and detect the signal using an appropriate chemiluminescence substrate.
-
Quantify the band intensities to generate a melting curve and determine the thermal shift.[12]
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells using bioluminescence resonance energy transfer (BRET).[13][14]
Protocol:
-
Cell Transfection:
-
Cell Seeding and Compound Treatment:
-
BRET Measurement:
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the compound's affinity for the target in a cellular environment.
-
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of CDK9.
Protocol:
-
Reaction Setup:
-
In a 384-well plate, add the following components in a suitable kinase assay buffer:
-
Recombinant human CDK9/Cyclin T1 enzyme.
-
A specific peptide substrate for CDK9 (e.g., derived from the C-terminal domain of RNA Polymerase II).
-
ATP at a concentration near the Km for CDK9.
-
A serial dilution of this compound or other inhibitors.
-
-
-
Kinase Reaction:
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
-
Signal Detection:
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using a commercial kit such as ADP-Glo™.
-
The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for a comprehensive understanding of this compound's mechanism of action.
Caption: CDK9 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A rohitukine derivative this compound induces p53 dependent mitochondrial apoptosis in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK9 cyclin dependent kinase 9 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. worldwide.promega.com [worldwide.promega.com]
A Comparative Guide to the Efficacy of IIIM-290 and Rohitukine in Oncology Research
In the landscape of cancer drug discovery, both natural compounds and their synthetic derivatives offer promising avenues for therapeutic development. This guide provides a detailed comparison of rohitukine (B1679509), a naturally occurring chromone (B188151) alkaloid, and IIIM-290, a semi-synthetic derivative, for researchers, scientists, and drug development professionals. We will objectively evaluate their performance based on available preclinical data, focusing on their mechanisms of action, efficacy, and potential as anti-cancer agents.
Overview and Key Differences
Rohitukine is a natural product isolated from the Indian medicinal plant Dysoxylum binectariferum.[1][2][3] It has garnered significant interest for its diverse biological activities, including anti-inflammatory, immunomodulatory, and anti-cancer properties.[1][3][4] Rohitukine's discovery has inspired the development of several semi-synthetic derivatives, including the notable cyclin-dependent kinase (CDK) inhibitors flavopiridol (B1662207) and riviciclib.[2][5] However, these earlier derivatives suffer from poor oral bioavailability, limiting their clinical administration to the intravenous route.[2]
This compound emerges as a next-generation, orally bioavailable semi-synthetic derivative of rohitukine.[2][6][7] It was specifically designed to overcome the pharmacokinetic limitations of its predecessors while exhibiting potent and selective inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9).[2][6][8] This targeted mechanism of action positions this compound as a promising candidate for cancer therapy, and it has successfully completed preclinical development, receiving approval for clinical trials in India for the treatment of pancreatic cancer.[9][10]
Comparative Efficacy and Potency
The following tables summarize the quantitative data on the efficacy of this compound and rohitukine from available preclinical studies.
Table 1: In Vitro Efficacy against Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | Potency | Reference |
| This compound | Molt-4 (Leukemia) | Cell Growth Inhibition | GI50 < 1.0 μM | [2][8] |
| MIAPaCa-2 (Pancreatic) | Cell Growth Inhibition | GI50 < 1.0 μM | [2][8] | |
| Rohitukine | A549 (Lung) | Cytotoxicity | IC50 not specified | [1] |
| HCT-116 (Colon) | Cytotoxicity | IC50 = 10 μg/ml | [1] | |
| MCF-7 (Breast) | Cytotoxicity | IC50 = 10 μg/ml | [1] |
Table 2: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | Assay | Potency | Reference |
| This compound | CDK9/T1 | Kinase Inhibition | IC50 = 1.9 nM | [2][6][8] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dose & Route | Efficacy | Reference |
| This compound | Pancreatic, Colon, Leukemia | 50 mg/kg, p.o. | Significant tumor growth inhibition | [2][8] |
Table 4: Pharmacokinetic Properties
| Compound | Parameter | Value | Reference |
| This compound | Oral Bioavailability | 71% | [2][7][8] |
| Rohitukine | Oral Bioavailability | 25.7% | [11] |
Mechanism of Action
This compound: A Potent and Selective CDK9 Inhibitor
This compound exerts its anti-cancer effects primarily through the potent and selective inhibition of CDK9. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which plays a critical role in the regulation of gene transcription. By inhibiting CDK9, this compound disrupts the transcription of anti-apoptotic proteins, such as Mcl-1, leading to caspase-dependent apoptosis in cancer cells.[2][8] This targeted mechanism of action contributes to its high potency and selectivity for cancer cells over normal cells.[2]
References
- 1. The Chromone Alkaloid, Rohitukine, Affords Anti-Cancer Activity via Modulating Apoptosis Pathways in A549 Cell Line and Yeast Mitogen Activated Protein Kinase (MAPK) Pathway | PLOS One [journals.plos.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Chromone Alkaloid, Rohitukine, Affords Anti-Cancer Activity via Modulating Apoptosis Pathways in A549 Cell Line and Yeast Mitogen Activated Protein Kinase (MAPK) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gastroprotective effect of anti-cancer compound rohitukine: possible role of gastrin antagonism and H(+) K (+)-ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rohitukine, a chromone alkaloid and a precursor of flavopiridol, is produced by endophytic fungi isolated from Dysoxylum binectariferum Hook.f and Amoora rohituka (Roxb).Wight & Arn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies Towards the Synthesis of Anti-cancer agent this compound [dr.iiserpune.ac.in:8080]
- 8. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Press Release:Press Information Bureau [pib.gov.in]
- 10. sansad.in [sansad.in]
- 11. Rohitukine inhibits in vitro adipogenesis arresting mitotic clonal expansion and improves dyslipidemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of IIIM-290's Anti-Cancer Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pre-clinical anti-cancer effects of IIIM-290, a promising oral Cyclin-Dependent Kinase 9 (CDK9) inhibitor, with other relevant CDK inhibitors, Flavopiridol and Riviciclib, as well as standard-of-care chemotherapies for pancreatic cancer. The objective is to present a clear cross-validation of this compound's performance based on available experimental data.
Executive Summary
This compound, a derivative of the natural product Rohitukine, has demonstrated potent and selective inhibition of CDK9, a key regulator of cancer cell transcription and survival. Preclinical studies have highlighted its significant anti-proliferative and pro-apoptotic activity in various cancer models, particularly in pancreatic and leukemia cancer. A key advantage of this compound is its high oral bioavailability, a feature lacking in earlier CDK inhibitors like Flavopiridol and Riviciclib, which require intravenous administration. This guide summarizes the available quantitative data, details the experimental protocols for key assays, and visualizes the underlying molecular pathways and experimental workflows to aid in the evaluation of this compound as a potential anti-cancer therapeutic.
Data Presentation
In Vitro Anti-Cancer Activity
The following table summarizes the in vitro inhibitory activity of this compound and its comparators against various cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which indicate the drug concentration required to inhibit 50% of the target's activity or cell growth, respectively.
| Drug | Target(s) | Cell Line | Cancer Type | IC50 / GI50 (nM) | Citation(s) |
| This compound | CDK9/T1 | - | - | 1.9 | [1] |
| Molt-4 | Leukemia | < 1000 | [1] | ||
| MIAPaCa-2 | Pancreatic | < 1000 | [1] | ||
| Flavopiridol | Pan-CDK | PANC-1 | Pancreatic | ~150-200 (at 96h) | |
| MIAPaCa-2 | Pancreatic | ~100-150 (at 96h) | |||
| HCT116 | Colon | 13 | |||
| A2780 | Ovarian | 15 | |||
| PC3 | Prostate | 10 | |||
| MiaPaCa-2 | Pancreatic | 36 | |||
| Riviciclib | CDK1, CDK4, CDK9 | - | - | 79 (CDK1), 63 (CDK4), 20 (CDK9) | [2] |
| H-460 | Lung | Induces G1 arrest | [2] |
Note: Direct comparison of IC50/GI50 values should be made with caution due to variations in experimental conditions, such as incubation times and assay methods, across different studies.
In Vivo Anti-Cancer Efficacy
| Drug | Cancer Model | Dosing | Efficacy | Citation(s) |
| This compound | Pancreatic, Colon, Leukemia Xenografts | 50 mg/kg, p.o. | Significant tumor growth inhibition | [1] |
| Flavopiridol | Cholangiocarcinoma Xenograft | 5 and 7.5 mg/kg, i.p. | Significant reduction in tumor volume and weight | [3] |
| Rhabdoid Tumor Xenograft | 7.5 mg/kg | Significant inhibition of tumor growth | [4] |
Note: "p.o." refers to oral administration, and "i.p." refers to intraperitoneal administration.
Clinical Trial Outcomes for Pancreatic Cancer
This table summarizes the clinical trial data for Flavopiridol and standard-of-care chemotherapies in patients with pancreatic cancer. As of the latest available information, clinical trial results for this compound have not yet been published.
| Treatment | Phase | Patient Population | Overall Response Rate (ORR) | Median Overall Survival (OS) | Citation(s) |
| Flavopiridol + Docetaxel | II | Gemcitabine-refractory metastatic pancreatic cancer | 0% | 4.2 months | [5] |
| FOLFIRINOX | III | Metastatic pancreatic cancer | 31.6% | 11.1 months | |
| Gemcitabine + nab-paclitaxel | III | Metastatic pancreatic cancer | 23% | 8.5 months |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate cross-validation.
CDK9 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of CDK9.
Principle: The assay quantifies the phosphorylation of a substrate by the CDK9/Cyclin T1 complex. Inhibition of this phosphorylation is measured as a decrease in signal. A common method is a luminescence-based assay that measures the amount of ADP produced.
Protocol (based on ADP-Glo™ Kinase Assay):
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., this compound) in DMSO. Further dilute in kinase assay buffer to a 4x final concentration.
-
Prepare a 4x solution of recombinant human CDK9/Cyclin T1 enzyme in kinase assay buffer.
-
Prepare a 2x solution of a suitable substrate (e.g., a peptide derived from the Pol II CTD) and ATP (e.g., 10 µM) in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound dilution. Include positive (DMSO vehicle) and negative (no enzyme) controls.
-
Initiate the reaction by adding 2.5 µL of the 4x CDK9/Cyclin T1 solution, followed immediately by 5 µL of the 2x substrate/ATP mixture.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.
-
-
Signal Detection:
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine the effect of a compound on cell proliferation and viability.
Principle: The SRB dye binds to basic amino acid residues of cellular proteins that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total protein mass, which reflects the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density to ensure exponential growth throughout the experiment and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
Gently add cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
-
Solubilization and Measurement:
-
Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to untreated control cells.
-
Determine the GI50 value from the dose-response curve.[6]
-
Apoptosis Assay (Annexin V Staining)
This assay is used to detect and quantify apoptotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells, allowing for their differentiation.
Protocol:
-
Cell Preparation:
-
Induce apoptosis in your target cells by treating them with the test compound for the desired time. Include untreated control cells.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
In Vivo Pancreatic Cancer Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Principle: Human pancreatic cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the test compound on tumor growth is then monitored over time.
Protocol:
-
Cell Preparation:
-
Harvest human pancreatic cancer cells (e.g., MIAPaCa-2) from culture during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with Matrigel to support tumor formation.
-
-
Tumor Implantation:
-
Anesthetize immunocompromised mice (e.g., athymic nude mice).
-
Inject a specific number of cells (e.g., 1-5 x 10^6) subcutaneously into the flank of each mouse. Alternatively, for an orthotopic model that better mimics the disease, cells can be surgically implanted into the pancreas.
-
-
Tumor Growth Monitoring and Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., this compound orally) and vehicle control according to the desired dosing schedule and route.
-
Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).
-
Calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group.
-
Mandatory Visualization
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound in inducing apoptosis in cancer cells.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Cross-Validation
The diagram below outlines a typical experimental workflow for the preclinical cross-validation of an anti-cancer compound like this compound.
References
- 1. Antitumor effects of flavopiridol, a cyclin-dependent kinase inhibitor, on human cholangiocarcinoma in vitro and in an in vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Anti-tumor Effect of Flavopiridol in Combination With Gemcitabine in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavopiridol (L86 8275; NSC 649890), a new kinase inhibitor for tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effective drug combinations in breast, colon and pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavopiridol: a promising cyclin-dependent kinase inhibitor in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abemaciclib is effective against pancreatic cancer cells and synergizes with HuR and YAP1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
IIIM-290: A Comparative Analysis of Preclinical Data and Clinical Trajectory
A guide for researchers, scientists, and drug development professionals on the preclinical promise and clinical investigation of IIIM-290, a novel CDK9 inhibitor for pancreatic cancer.
This compound, a semi-synthetic derivative of the natural chromone (B188151) alkaloid Rohitukine (B1679509), has emerged as a promising orally bioavailable anticancer agent. Developed by the CSIR-Indian Institute of Integrative Medicine (IIIM), this new chemical entity has demonstrated significant potential in preclinical studies, leading to its progression into clinical trials for pancreatic cancer, a disease with a notoriously poor prognosis.[1][2][3] This guide provides a comprehensive comparison of the publicly available preclinical data for this compound against its clinical development status, offering valuable insights for the research and drug development community.
Preclinical Profile of this compound
This compound was identified through medicinal chemistry efforts aimed at improving the oral bioavailability of Rohitukine-inspired compounds like flavopiridol (B1662207) and riviciclib.[4][5] Preclinical investigations have revealed its potent and selective activity as a Cyclin-Dependent Kinase 9 (CDK9) inhibitor, a key regulator of cell cycle and transcription.[6]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Target/Cell Line | Result | Reference |
| IC₅₀ | CDK9/T1 Kinase | 1.9 nM | [4][5] |
| GI₅₀ | Molt-4 (Leukemia) | < 1.0 µM | [4][5] |
| GI₅₀ | MIAPaCa-2 (Pancreatic) | < 1.0 µM | [4][5] |
IC₅₀ (Half-maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific biological or biochemical function. GI₅₀ (Half-maximal growth inhibition) indicates the concentration of a drug that causes 50% inhibition of cell growth.
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Animal Model | Dosage | Result | Reference |
| Oral Bioavailability | Murine Models | N/A | 71% | [4][5] |
| In Vivo Efficacy | Pancreatic Xenograft | 50 mg/kg, p.o. | Potent anticancer activity | [3][4] |
| In Vivo Efficacy | Colon Xenograft | 50 mg/kg, p.o. | Potent anticancer activity | [4][5] |
| In Vivo Efficacy | Leukemia Xenograft | 50 mg/kg, p.o. | Potent anticancer activity | [4][5] |
p.o. (per os) signifies oral administration.
Mechanism of Action: CDK9 Inhibition and Apoptosis
This compound exerts its anticancer effects primarily through the potent inhibition of CDK9. This inhibition disrupts the transcription of anti-apoptotic proteins, leading to programmed cell death (apoptosis).[6] Studies have shown that this compound induces caspase-dependent apoptosis in cancer cells.[4][5] Further investigations in acute lymphoblastic leukemia cells revealed that this compound triggers a p53-dependent mitochondrial apoptosis pathway.[7] This involves the upregulation of pro-apoptotic proteins like PUMA and BAX, loss of mitochondrial membrane potential, and the release of cytochrome c, ultimately activating caspases.[7]
Experimental Protocols
Detailed methodologies for the key preclinical experiments are crucial for the interpretation and replication of findings.
-
Kinase Inhibition Assay (IC₅₀ Determination): The inhibitory activity of this compound against CDK9/T1 was likely determined using a radiometric filter binding assay or a fluorescence-based assay. These assays typically involve incubating the purified enzyme with a substrate (like a peptide and ATP) and varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the concentration of this compound required to inhibit 50% of the enzyme's activity.
-
Cell Growth Inhibition Assay (GI₅₀ Determination): The antiproliferative activity of this compound was assessed against a panel of cancer cell lines, including Molt-4 and MIAPaCa-2.[4][5] A common method is the Sulforhodamine B (SRB) or MTT assay. Cells are seeded in 96-well plates, treated with various concentrations of this compound for a specified period (e.g., 48-72 hours), and the cell density is then measured colorimetrically to calculate the concentration that inhibits cell growth by 50%.
-
In Vivo Xenograft Studies: To evaluate in vivo efficacy, human cancer cells (e.g., pancreatic, colon, leukemia) are implanted subcutaneously or intraperitoneally into immunocompromised mice.[4][5] Once tumors reach a palpable size, the mice are treated with this compound (e.g., 50 mg/kg orally) or a vehicle control.[4][5] Tumor volume and body weight are monitored throughout the study. The primary endpoint is typically tumor growth inhibition.
Clinical Development of this compound
The robust preclinical data, particularly the strong efficacy in pancreatic cancer models and the excellent oral bioavailability, supported the advancement of this compound into clinical trials.[4][5]
Phase I Clinical Trial
In June 2020, the CSIR-IIIM received Investigational New Drug (IND) approval from the Central Drugs Standard Control Organization (CDSCO) of India to conduct a Phase I clinical trial of this compound.[1][3]
-
Trial Title: "A Single Centre, Open-Label, Phase I Study Of this compound (Molecule-IIIM Jammu, India) Capsules In Patients With Locally Advanced Or Metastatic Pancreatic Cancer".[8]
-
Primary Objectives: The main goals of this initial human trial are to assess the safety, tolerability, and pharmacokinetic profile of this compound in patients with pancreatic cancer.[1][2] It also aims to identify early indicators of efficacy.[1][2]
-
Patient Population: The trial is designed for patients with locally advanced or metastatic pancreatic cancer.[8]
Clinical Outcomes
As of the latest available information, the results and outcomes of the Phase I clinical trial for this compound have not been publicly disclosed in peer-reviewed journals or major oncology conferences. The transition from promising preclinical data to proven clinical efficacy is a significant challenge in oncology drug development. The outcomes of this trial are eagerly awaited to determine if the preclinical potency and safety profile of this compound translate into meaningful clinical benefits for patients with pancreatic cancer.
Preclinical Promise vs. Clinical Investigation: A Comparative Outlook
| Feature | Preclinical Findings | Clinical Investigation Status |
| Target | Potent and selective inhibition of CDK9.[4][5] | Assumed mechanism, to be validated by pharmacodynamic markers in the trial. |
| Efficacy | Strong tumor growth inhibition in pancreatic, colon, and leukemia xenograft models.[4][5] | Efficacy in humans with pancreatic cancer is the key question being addressed in the Phase I trial.[1][8] |
| Bioavailability | High oral bioavailability (71%) in animal models, a key advantage over other CDK inhibitors.[4][5] | Pharmacokinetic analysis in humans is a primary objective of the clinical trial to confirm bioavailability and establish dosing.[1] |
| Safety | No reported mutagenic, genotoxic, or cardiotoxic effects in preclinical studies.[4][5] | Safety and tolerability in human subjects are the foremost objectives of the Phase I trial.[1][2] |
Conclusion
This compound stands as a testament to natural product-inspired drug discovery, with a preclinical profile that demonstrates potent anticancer activity, a clear mechanism of action, and a significant advantage in its oral bioavailability. The initiation of a Phase I clinical trial for pancreatic cancer is a critical milestone in its development. While the clinical outcomes are not yet available, the comprehensive preclinical data provides a strong rationale for its investigation in this challenging disease. The scientific and medical communities await the clinical trial results to validate the therapeutic potential of this compound and to determine its future role in the landscape of cancer therapy.
References
- 1. Press Release:Press Information Bureau [pib.gov.in]
- 2. CSIR՚s Anti-Cancer Drug this compound Enters Clinical Trial- Examrace [examrace.com]
- 3. Association of Biotechnology Led Enterprises [ableindia.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A rohitukine derivative this compound induces p53 dependent mitochondrial apoptosis in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdsco.gov.in [cdsco.gov.in]
IIIM-290 Demonstrates High Oral Bioavailability Compared to Other Anticancer Agents
Jammu, India - Preclinical data reveals that IIIM-290, a novel cyclin-dependent kinase (CDK) inhibitor, exhibits an impressive oral bioavailability of 71%, positioning it favorably against several other orally administered and intravenously delivered anticancer drugs. This high degree of absorption following oral administration suggests a potential for more convenient and patient-friendly dosing regimens in future clinical applications.
This compound, a semi-synthetic derivative of the natural product rohitukine, has shown potent and selective inhibition of CDK9, a key regulator of cancer cell transcription. The ability to achieve high systemic concentrations through oral delivery is a significant advantage in drug development, often translating to improved patient compliance and quality of life.
A comparative analysis of the oral bioavailability of this compound with other anticancer agents, particularly other CDK inhibitors, highlights its promising pharmacokinetic profile. While some modern oral anticancer drugs have achieved high bioavailability, many, including earlier generations of CDK inhibitors, have been hampered by poor oral absorption, necessitating intravenous administration.
Comparative Analysis of Oral Bioavailability
To provide a clear perspective on the oral bioavailability of this compound, the following table summarizes its performance against a selection of other anticancer drugs, including other CDK inhibitors and commonly used oral chemotherapeutics.
| Drug | Drug Class | Oral Bioavailability (%) | Administration Route |
| This compound | CDK9 Inhibitor | 71% | Oral |
| Flavopiridol | Pan-CDK Inhibitor | ~20% (in rodents) | Intravenous |
| Riviciclib | CDK Inhibitor | Poor (Administered Intravenously) | Intravenous |
| Ribociclib | CDK4/6 Inhibitor | 65.8% | Oral |
| Palbociclib | CDK4/6 Inhibitor | 46% | Oral |
| Abemaciclib | CDK4/6 Inhibitor | 45% | Oral |
| Lapatinib | HER2/EGFR Inhibitor | Highly variable (food-dependent) | Oral |
| Capecitabine | Pyrimidine Analog | ~100% | Oral |
| Erlotinib | EGFR Inhibitor | 60% (fasting), up to 100% (with food) | Oral |
| Gefitinib | EGFR Inhibitor | 57-59% | Oral |
Experimental Determination of Oral Bioavailability
The oral bioavailability of a drug is a critical pharmacokinetic parameter that measures the fraction of an orally administered dose that reaches the systemic circulation unchanged. The determination of this value is a standard component of preclinical drug development.
Experimental Protocol
The following is a generalized protocol for determining the absolute oral bioavailability of a compound like this compound in a rodent model, such as rats or mice.
1. Animal Models and Housing:
-
Healthy, adult male or female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum, except for a pre-dose fasting period.
2. Drug Formulation and Administration:
-
Intravenous (IV) Formulation: The drug is dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG300, and saline) to ensure complete solubilization for intravenous administration.
-
Oral (PO) Formulation: The drug is typically suspended in a vehicle like 0.5% carboxymethylcellulose or dissolved in an appropriate solvent for administration by oral gavage.
-
Dosing:
-
A cohort of animals receives a single intravenous bolus dose of the drug, typically via the tail vein.
-
Another cohort of fasted animals (overnight fasting with free access to water) receives a single oral dose of the drug via oral gavage.
-
3. Blood Sample Collection:
-
Serial blood samples are collected from each animal at predetermined time points after drug administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
4. Plasma Preparation and Analysis:
-
The blood samples are centrifuged to separate the plasma.
-
The concentration of the drug in the plasma samples is quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data for both intravenous and oral administration routes are plotted.
-
The Area Under the Curve (AUC) from time zero to infinity (AUC₀-∞) is calculated for both routes using non-compartmental analysis.
-
The absolute oral bioavailability (F%) is calculated using the following formula:
F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Where:
-
AUC_oral is the AUC after oral administration.
-
AUC_iv is the AUC after intravenous administration.
-
Dose_iv is the intravenous dose.
-
Dose_oral is the oral dose.
-
IIIM-290: A Potent Cdk-9 Inhibitor Monotherapy with Potential for Synergistic Combinations
Jammu, India - IIIM-290, a novel, orally active and potent cyclin-dependent kinase 9 (Cdk-9) inhibitor, has demonstrated significant preclinical efficacy as a monotherapy in various cancer models, including pancreatic, colon, and leukemia.[1][2] Developed by the CSIR-Indian Institute of Integrative Medicine (IIIM), this semi-synthetic derivative of the natural product rohitukine (B1679509) is currently undergoing Phase I clinical trials for locally advanced or metastatic pancreatic cancer.[3][4] While specific data on the synergistic effects of this compound with other chemotherapies are not yet available, its mechanism of action suggests a strong potential for future combination therapies.
This compound exerts its anticancer effects by strongly inhibiting Cdk-9/T1 kinase, a key regulator of transcription, with an IC50 value of 1.9 nM.[1][5][6] This inhibition leads to the induction of p53-dependent mitochondrial apoptosis and S-phase cell cycle arrest in cancer cells.[7] Preclinical studies have shown its potent growth-inhibitory effects on acute lymphoblastic leukemia (MOLT-4) and pancreatic cancer (MIAPaCa-2) cell lines, with a GI50 of less than 1.0 μM.[1][2] Furthermore, this compound has exhibited promising in vivo efficacy in xenograft models of pancreatic, colon, and leukemia at a dose of 50 mg/kg, po.[1][2]
This guide provides a comprehensive overview of the preclinical data for this compound as a monotherapy, details the experimental protocols used in its evaluation, and explores the potential for synergistic combinations with other chemotherapeutic agents.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Target/Cell Line | Assay Type | Result | Reference(s) |
| Cdk-9/T1 | Kinase Inhibition | IC50: 1.9 nM | [1][5][6] |
| MOLT-4 (Acute Lymphoblastic Leukemia) | Growth Inhibition | GI50: < 1.0 μM | [1][2] |
| MIAPaCa-2 (Pancreatic Cancer) | Growth Inhibition | GI50: < 1.0 μM | [1][2] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Dosage | Outcome | Reference(s) |
| Pancreatic Cancer | Xenograft | 50 mg/kg, po | Significant tumor growth inhibition | [1][2] |
| Colon Cancer | Xenograft | 50 mg/kg, po | Significant tumor growth inhibition | [1][2] |
| Leukemia | Xenograft | 50 mg/kg, po | Significant tumor growth inhibition | [1][2] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: p53-Dependent Apoptosis
This compound's primary mechanism of action involves the inhibition of Cdk-9, leading to the activation of the p53 tumor suppressor protein. Activated p53 then triggers the intrinsic mitochondrial apoptosis pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of caspases, ultimately resulting in programmed cell death.
Preclinical Evaluation Workflow for Anticancer Drugs
The preclinical assessment of a novel anticancer agent like this compound follows a structured workflow. This process begins with in vitro assays to determine the compound's potency and mechanism of action, followed by in vivo studies in animal models to evaluate efficacy and safety before consideration for human clinical trials.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used in the preclinical evaluation of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MOLT-4, MIAPaCa-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The GI50 value is calculated as the drug concentration that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC Staining)
-
Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vivo Xenograft Studies
-
Cell Implantation: Human cancer cells (e.g., MIAPaCa-2) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into control and treatment groups. This compound is administered orally at a specified dose and schedule (e.g., 50 mg/kg, daily).
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.
Potential for Synergistic Combinations
While this compound has shown significant promise as a monotherapy, combination therapy is a cornerstone of modern oncology. The synergistic combination of drugs can enhance efficacy, overcome drug resistance, and reduce toxicity by allowing for lower doses of each agent.
Given its mechanism of action, this compound could potentially be combined with various classes of chemotherapeutic agents:
-
DNA Damaging Agents (e.g., Doxorubicin, Cisplatin): By arresting cells in the S-phase, this compound may sensitize them to the effects of drugs that target DNA replication and repair.
-
Microtubule-Targeting Agents (e.g., Paclitaxel): Combining a cell-cycle inhibitor like this compound with a mitotic inhibitor could lead to a more comprehensive blockade of cell division.
-
Targeted Therapies: Combining this compound with inhibitors of other key signaling pathways in cancer (e.g., PI3K/Akt, MAPK) could result in a more potent and durable anti-tumor response.
Future preclinical studies are warranted to explore these potential synergistic combinations, which could further enhance the therapeutic potential of this compound in the treatment of various cancers.
References
- 1. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Press Release:Press Information Bureau [pib.gov.in]
- 4. Association of Biotechnology Led Enterprises [ableindia.in]
- 5. researchgate.net [researchgate.net]
- 6. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 7. researchgate.net [researchgate.net]
IIIM-290: A Comparative Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
IIIM-290 is a potent, orally bioavailable cyclin-dependent kinase (CDK) inhibitor that has demonstrated significant promise in preclinical studies as an anti-cancer agent, particularly for pancreatic cancer.[1] Derived from the natural product rohitukine, this compound has been shown to be a strong inhibitor of CDK9, a key regulator of transcription.[2][1] Understanding the selectivity profile of a kinase inhibitor is crucial for predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the selectivity of this compound against other kinases, supported by available experimental data.
Selectivity Profile of this compound
This compound exhibits high potency against CDK9/T1 and also shows inhibitory activity against other members of the CDK family. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of selected kinases.
| Kinase | IC50 (nM) |
| CDK9/T1 | 1.9 |
| CDK1 | 4.9 |
| CDK2/A | 16 |
| CDK4 | 22.5 |
| CDK6 | 45 |
Data compiled from publicly available research.
Note: The selectivity profile of this compound against a comprehensive kinome panel is not yet publicly available. The current data is primarily focused on the CDK family of kinases.
Comparison with Other CDK Inhibitors
To provide context for the selectivity of this compound, the table below compares its activity against key CDKs with that of other well-known CDK inhibitors.
| Inhibitor | CDK9 IC50 (nM) | CDK2 IC50 (nM) | CDK1 IC50 (nM) | CDK4 IC50 (nM) |
| This compound | 1.9 | 16 | 4.9 | 22.5 |
| Flavopiridol | 3 | 170 | 300 | >1000 |
| Dinaciclib | 1 | 1 | 1 | 4 |
| Roscovitine | 20 | 7 | 7 | >1000 |
IC50 values for competitor compounds are approximate and collated from various sources for comparative purposes.
This comparison highlights this compound's potent and relatively selective inhibition of CDK9, with significant activity also observed against CDK1 and CDK2.
Experimental Protocols
The determination of the kinase inhibitory activity of this compound is typically performed using in vitro biochemical assays. The following is a generalized protocol representative of the methodologies used to obtain the IC50 values presented.
Biochemical Kinase Inhibition Assay (Example Protocol)
This protocol outlines the steps for determining the IC50 value of a test compound like this compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., CDK9/T1)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (a peptide or protein that is a known substrate of the kinase)
-
Test compound (this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader (luminometer)
-
-
Assay Procedure:
-
A serial dilution of this compound is prepared in DMSO and then diluted in kinase buffer.
-
The kinase enzyme and the specific substrate are mixed in the kinase buffer.
-
The diluted this compound solutions (or DMSO as a vehicle control) are added to the wells of the 384-well plate.
-
The kinase/substrate mixture is added to the wells to initiate the reaction.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
After incubation, the kinase reaction is stopped, and the amount of ADP produced is measured using a detection reagent. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
-
Data Analysis:
-
The luminescence readings are recorded using a plate reader.
-
The percentage of kinase inhibition for each concentration of this compound is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow for Kinase Selectivity Profiling
The following diagram illustrates a typical workflow for determining the selectivity profile of a kinase inhibitor.
References
Safety Operating Guide
Proper Disposal Procedures for IIIM-290: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal of a Preclinical Anticancer Compound.
This document provides essential safety and logistical information for the proper disposal of IIIM-290, a preclinical, orally bioavailable cyclin-dependent kinase (Cdk) inhibitor.[1][2][3][4][5] Given its status as an investigational compound, specific federal or institutional disposal regulations may not be explicitly established. Therefore, a cautious approach, adhering to general principles of hazardous chemical waste management, is imperative.
Understanding this compound:
This compound is a semi-synthetic derivative of the natural product rohitukine (B1679509) and has shown efficacy in preclinical cancer models, including pancreatic, colon, and leukemia.[1] It is identified as a 2,6-dichloro-styryl derivative and a chromone (B188151) alkaloid.[2][4] While studies have indicated it is not mutagenic or genotoxic, all novel chemical entities should be handled with care, assuming potential hazards until comprehensive safety data is available.[2][4]
Core Disposal Protocol:
The following step-by-step procedure outlines the recommended process for the safe disposal of this compound. This protocol is based on standard laboratory practices for handling and disposing of potent, research-grade chemical compounds.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure all personnel are equipped with the appropriate PPE to minimize exposure risk.
| PPE Component | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat, fully buttoned. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling powders or creating aerosols. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance. |
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to ensure safe disposal and regulatory compliance.
-
Solid Waste:
-
Collect any solid this compound, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container.
-
Do not mix with other incompatible waste streams. Given its low aqueous solubility, be mindful of potential precipitation.
-
Step 3: Labeling
Accurate and detailed labeling of waste containers is mandatory for proper identification and disposal by your institution's EHS personnel.
-
The label must clearly state "Hazardous Waste ".
-
List all chemical constituents, including "This compound " and any solvents or other chemicals present in the waste.
-
Indicate the approximate concentrations and volumes.
-
Include the date of waste accumulation and the name of the generating laboratory and principal investigator.
Step 4: Storage
Store the sealed and labeled hazardous waste containers in a designated, secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
Step 5: Disposal Request
Once the waste container is full or has reached its designated accumulation time limit (as per institutional policy), submit a chemical waste pickup request to your institution's EHS office. Do not attempt to dispose of this compound down the drain or in regular trash.
Experimental Workflow for Disposal:
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Signaling Pathway Context:
While not directly related to disposal, understanding the mechanism of action of this compound can underscore its biological potency and the need for careful handling. This compound is a potent inhibitor of cyclin-dependent kinase 9 (Cdk9).[1][3][6] Cdk9 is a key regulator of transcription, and its inhibition can lead to apoptosis (programmed cell death) in cancer cells.
Caption: Simplified signaling pathway of this compound's mechanism of action.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific guidelines and your Environmental Health and Safety office for any additional requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
Essential Safety and Logistical Information for Handling IIIM-290
Disclaimer: No official Safety Data Sheet (SDS) for IIIM-290 is publicly available. This guide is based on the compound's classification as a potent, orally bioavailable cyclin-dependent kinase (CDK) inhibitor and general best practices for handling potent pharmaceutical compounds in a research setting.[1][2][3] It is crucial to supplement this information with a thorough internal risk assessment before commencing any work.
This compound is a semi-synthetic derivative of the natural product rohitukine (B1679509) and has been identified as a potent inhibitor of Cdk-9, showing efficacy in various cancer models.[4][5][6][7] As a potent compound designed to have a pharmacological effect, it should be handled with extreme care to avoid occupational exposure.[2][3]
Potential Hazards
As a member of the cyclin-dependent kinase inhibitor class, this compound may pose several health risks. The FDA has issued warnings for the CDK 4/6 inhibitor class regarding the potential for rare but severe lung inflammation (interstitial lung disease/pneumonitis).[8] Other known side effects of CDK inhibitors include neutropenia, leukopenia, anemia, and fatigue.[9] While one preclinical study noted that this compound was not found to be mutagenic, genotoxic, or cardiotoxic, all potent compounds should be handled as potentially hazardous.[5]
Personal Protective Equipment (PPE)
A risk-based approach should be taken when selecting PPE for handling this compound. The following table summarizes recommended PPE for different laboratory activities involving potent compounds.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a certified fume hood- Disposable solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles | High risk of aerosolization and inhalation of a potent powder. Full respiratory protection is critical. Double gloving provides an additional barrier.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills still exists.[1] |
| General Laboratory Handling | - Lab coat- Safety glasses- Chemical-resistant gloves (e.g., nitrile) | Standard laboratory practice to prevent skin and eye contact. |
Operational and Disposal Plans
A clear and detailed plan for the handling and disposal of this compound is essential to ensure the safety of all laboratory personnel and to prevent environmental contamination.
Experimental Workflow
The following diagram illustrates a general workflow for handling this compound in a research setting, from preparation to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Preclinical Development of this compound, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 8. FDA issues warning for CDK 4/6 inhibitors | MDedge [mdedge.com]
- 9. Safety assessment of cyclin-dependent kinase 4/6 inhibitors and comparison of time to adverse events - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
